Product packaging for Monosodium Glutamate(Cat. No.:CAS No. 142-47-2)

Monosodium Glutamate

Cat. No.: B1677415
CAS No.: 142-47-2
M. Wt: 187.13 g/mol
InChI Key: GJBHGUUFMNITCI-QTNFYWBSSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Monosodium glutamate (MSG), the sodium salt of L-glutamic acid, is a high-purity chemical reagent critical for life science and bioprocess research. Its applications are rooted in its role as a source of glutamate, a fundamental amino acid in metabolic pathways. In bioproduction, MSG serves as a crucial nutrient in cell culture media, supporting the stable growth of mammalian cells and enhancing recombinant protein expression yields. It acts as a readily available nitrogen and carbon source and helps stabilize the pH of the culture environment . In neuroscience and physiological research, MSG is vital for studying glutamatergic systems. Glutamate is a major excitatory neurotransmitter in the brain, implicated in processes like cognition, learning, and memory . Research utilizing MSG contributes to the development of treatments for neurological conditions. The compound's mechanism of action involves binding to and activating specific glutamate receptors, including metabotropic receptors (mGluR) and ionotropic receptors (NMDA, AMPA, delta, and kainite receptors) . This product is presented as a white, crystalline powder and is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H10NNaO5 B1677415 Monosodium Glutamate CAS No. 142-47-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Key on ui mechanism of action

L-Glutamate and GABA supposedly act as excitatory and inhibitory transmitters, respectively, in the central nervous system. Glutamate is also involved in the synthesis of proteins. /Glutamate/

CAS No.

142-47-2

Molecular Formula

C5H10NNaO5

Molecular Weight

187.13 g/mol

IUPAC Name

sodium;(4S)-4-amino-5-hydroxy-5-oxopentanoate;hydrate

InChI

InChI=1S/C5H9NO4.Na.H2O/c6-3(5(9)10)1-2-4(7)8;;/h3H,1-2,6H2,(H,7,8)(H,9,10);;1H2/q;+1;/p-1/t3-;;/m0../s1

InChI Key

GJBHGUUFMNITCI-QTNFYWBSSA-M

impurities

Monosodium glutamate is contaminated by sodium chloride, but as a food flavoring material this is generally of no consequence.
Limits of impurities: Chlorides, 0.2%;  Arsenic, 3 ppm (as As);  Heavy metals, 20 ppm;  Lead, 10 ppm

Isomeric SMILES

C(CC(=O)[O-])[C@@H](C(=O)O)N.[Na+]

Canonical SMILES

C(CC(=O)[O-])C(C(=O)O)N.[Na+]

Appearance

Solid powder

boiling_point

225 °C (decomposes)

Color/Form

White free flowing crystals or crystalline powder
Forms rhombic prisms when crystallized from wate

density

26.2 (saturated water solution at 20 °C)

melting_point

450 °F (Decomposes) (NTP, 1992)

Other CAS No.

68187-32-6
68187-33-7
68187-34-8
142-47-2

physical_description

Monosodium glutamate appears as white or off-white crystalline powder with a slight peptone-like odor. pH (0.2% solution)7.0. (NTP, 1992)
White, practically odourless crystals or crystalline powder
White solid;  [Merck Index] Fine colorless crystals;  MSDSonline]

Pictograms

Irritant

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

28826-18-8

shelf_life

>3 years if stored properly

solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992)
Freely soluble in water;  practically insoluble in ethanol or ether
SPARINGLY SOL IN ALCOHOL
73.9 G PER 100 ML WATER @ 25 °C;  IT IS PRACTICALLY INSOL IN OIL OR ORGANIC SOLVENTS
In water, 385,000 ppm at 25 °C

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Accent
Glutamate, Sodium
Monosodium Glutamate
MSG
Sodium Glutamate
Vestin

Origin of Product

United States

Molecular and Cellular Mechanisms of Monosodium Glutamate Action

Mechanisms of Umami Taste Transduction and Receptor Interaction

The perception of umami taste is a complex process mediated by the interaction of glutamate (B1630785) with several types of receptors located on taste receptor cells within the taste buds.

Oral Cavity Glutamate Receptors: T1R1/T1R3, Metabotropic Glutamate Receptors (mGluR1, mGluR4), and Ionotropic N-Methyl-D-Aspartate (NMDA) Receptors

Multiple receptor mechanisms are believed to underlie umami taste transduction in the oral cavity researchgate.netnih.gov. Key players include the heterodimeric G protein-coupled receptor (GPCR) composed of taste receptor type 1 member 1 (T1R1) and taste receptor type 1 member 3 (T1R3), as well as certain metabotropic glutamate receptors (mGluRs) and ionotropic glutamate receptors (iGluRs) researchgate.netnih.gov.

The T1R1+T1R3 heterodimer is a prominent umami receptor that binds both MSG and 5'-ribonucleotides, leading to a synergistic taste response researchgate.netoup.comutad.pt. This receptor is expressed in taste cells, and studies using heterologous expression systems and targeted gene knockouts in mice have provided significant evidence for its role in umami perception and the synergistic effects with nucleotides researchgate.netoup.com. T1R1+T1R3 receptors are primarily found in fungiform papillae at the tip and edges of the tongue and palate taste receptor cells wikipedia.org.

In addition to T1R1+T1R3, taste-specific isoforms of metabotropic glutamate receptors, particularly mGluR1 and mGluR4, are also considered candidate receptors for MSG detection by taste receptor cells researchgate.netnih.gov. These receptors are also G protein-coupled and are expressed in taste buds researchgate.netnih.gov. While genetic knockout studies have strongly implicated T1R1/T1R3 in umami responses, particularly the synergistic effects, some evidence suggests that mGluRs may also contribute to glutamate taste, as mGluR antagonists can reduce neural and behavioral responses to amino acid stimuli plos.org. Some studies propose that mGluR1 and mGluR4 may function as umami receptors in different types of taste fibers nottingham.ac.uk.

Ionotropic glutamate receptors, specifically the N-Methyl-D-Aspartate (NMDA) subtype, have also been suggested to play a role in umami taste transduction researchgate.netnih.gov. Evidence from calcium imaging and patch-clamp studies on rodent taste cells indicates that an ionotropic receptor can mediate glutamate-induced depolarization nih.gov. However, NMDA receptors have also been identified on the basolateral membranes of taste cells, where they may function in neurotransmission rather than direct taste reception from the oral cavity nih.gov.

The involvement of multiple receptor types suggests that the reception and transduction of the umami signal may be a collective property of different cells within a taste bud nih.gov.

Synergistic Effects with 5'-Ribonucleotides on Taste Perception

A characteristic feature of umami taste is the potentiation of the taste intensity of MSG by 5'-ribonucleotides, primarily inosine (B1671953) 5'-monophosphate (IMP) and guanosine (B1672433) 5'-monophosphate (GMP) oup.comnih.govoup.com. This synergistic effect means that the taste intensity of a mixture of MSG and 5'-ribonucleotides is greater than the sum of the intensities of the individual components oup.com.

The T1R1+T1R3 heterodimer is understood to be crucial for this synergy. It binds both MSG and IMP/GMP, resulting in an amplified response oup.com. Targeted gene deletion studies have shown that the absence of either T1R1 or T1R3 can abolish the synergistic responses of MSG and IMP, indicating the requirement of this heterodimer for nucleotide potentiation oup.com. While the T1R1+T1R3 receptor is central to the synergistic effect, some research suggests that nucleotide receptors independent of T1R1+T1R3 may also exist in taste buds and contribute to umami taste oup.com.

Studies have demonstrated that 5'-ribonucleotides, such as IMP and GMP, elicit their own umami taste and synergistically increase the intensity of MSG's umami taste utad.ptoup.com. This synergistic interaction is well-documented and is exploited in food applications to enhance savory flavor utad.ptmountainscholar.org.

Post-Ingestive Mechanisms and Activation of Gut-Brain Signaling

Beyond the oral cavity, MSG continues to interact with the body, influencing physiological functions through post-ingestive mechanisms and the activation of gut-brain signaling pathways karger.comnih.gov.

Stimulation of Enteric Glutamate Receptors and Vagal Afferent Pathways

The gastrointestinal tract expresses glutamate receptors, including T1R1/T1R3 and mGluR4/mGluR1, similar to those found in the oral cavity frontiersin.orgresearchgate.net. These enteric glutamate receptors can be stimulated by the presence of glutamate in the gut lumen after food ingestion nih.govfrontiersin.org.

Stimulation of these gut glutamate sensors is functionally linked to the afferent branches of the vagus nerve karger.comnih.gov. This activation of vagal afferent pathways serves as a mechanism for transmitting information about the presence of glutamate in the gut to the brain karger.comnih.govfrontiersin.org. Studies in rodents have shown that intragastric infusion of MSG can activate the vagal afferent nerve, leading to the modulation of activity in several brain areas, including the insular cortex, limbic system, and hypothalamus karger.comresearchgate.net.

The signaling cascade involved in gut-brain communication initiated by luminal glutamate sensing in the stomach may involve the release of signaling molecules such as nitric oxide (NO) and serotonin (B10506) (5-HT), which then stimulate receptors on the vagal afferent fibers nih.govresearchgate.net. This gut-brain signaling pathway is thought to play a role in regulating various physiological functions, including digestion, absorption, metabolism, and energy homeostasis karger.comnih.gov.

Intracellular Signaling Cascades in Taste Receptor Cells

In taste receptor cells (specifically Type II cells) responsible for sweet, bitter, and umami taste, the binding of tastants like MSG to their respective G protein-coupled receptors (T1R1+T1R3, mGluRs) triggers intracellular signaling cascades wikipedia.orgnih.govoxfordre.com. These cascades typically involve the activation of G proteins, such as α-gustducin or Gαi oup.comwikipedia.orgnih.gov.

Upon activation, the G protein subunits (specifically the βγ partners in the case of gustducin) can activate phospholipase C β2 (PLCβ2) oup.comnih.gov. PLCβ2 then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG) oup.comnih.gov. IP3 binds to IP3 receptors (IP3R3) on intracellular calcium stores, leading to the release of Ca²⁺ into the cytoplasm oup.comnih.gov. The increase in intracellular Ca²⁺ concentration is a critical step in taste transduction, contributing to membrane depolarization and the activation of transient receptor potential channel M5 (TRPM5) oup.comnih.gov. Activation of TRPM5 channels allows for sodium influx, further depolarizing the taste cell and ultimately leading to neurotransmitter release and activation of gustatory afferent nerve fibers oup.comutad.ptnih.govoxfordre.com.

Studies using targeted gene knockouts have demonstrated that both PLCβ2 and TRPM5 are necessary for umami transduction oup.comnih.gov. Changes in intracellular calcium concentration in taste receptor cells are known to modulate responses to umami stimuli and are involved in neural adaptation and taste mixture interactions nih.gov.

Physiological and Metabolic Investigations of Monosodium Glutamate

Monosodium Glutamate's Influence on Appetite Regulation and Satiety Dynamics

The interaction between MSG and the body's systems controlling hunger and fullness is complex and has been the subject of various studies.

Acute and Chronic Effects on Perceived Hunger and Satiety

The effects of MSG on perceived hunger and satiety have yielded mixed results in research. Some studies suggest a biphasic effect, where MSG might initially increase appetite within a meal due to flavor enhancement but subsequently enhance satiety nih.govsemanticscholar.org. In one study, soups supplemented with MSG were rated as more "satisfying" than those without added MSG nih.gov. However, this immediate inhibition of subjective motivation to eat did not consistently translate to reduced food intake in subsequent test meals, particularly when the preload had low energy content nih.gov. Another study found that while protein-rich preloads reduced subsequent intake and improved energy compensation, this effect was stronger when MSG was added to the protein-rich condition nih.govcambridge.orgnih.gov. Conversely, some research indicates that MSG addition did not influence perceptions of satiety and, in some cases, even suggested a potential to stimulate appetite, although high levels of MSG were used in these instances researchgate.net. The impact on satiety and long-term weight gain remains inconclusive in some reviews ipinnovative.com.

Interaction with Macronutrient Composition and Energy Compensation

Research suggests that MSG's influence on appetite and satiety may be modulated by the macronutrient composition of the meal. Studies have explored the interaction between MSG and protein, given the association of umami taste with protein-rich foods. One study found that MSG delivered in a protein-rich soup improved subsequent energy compensation compared to a carbohydrate-rich soup nih.govcambridge.orgnih.gov. In this study, protein-rich preloads led to more accurate energy compensation than carbohydrate-rich ones, and this compensation was enhanced when MSG was present in the protein preload nih.govnih.gov. This suggests that while MSG is not a nutritive substance itself, its presence might modify the body's response to nutrients, particularly protein, potentially by acting as a signal for its satiating properties cambridge.orgresearchgate.net. However, the precise mechanisms of this interaction require further investigation researchgate.net.

Energy Homeostasis and Body Weight Regulation in the Context of Monosodium Glutamate (B1630785) Exposure

The relationship between MSG consumption and energy homeostasis and body weight regulation has been a subject of considerable debate and research, with studies presenting varied findings.

Studies on Weight Gain and Adiposity Development

Some studies, particularly in animal models, have suggested a link between MSG intake and increased body weight or adiposity. Early animal studies indicated that MSG administration could lead to greater weight gain compared to controls, sometimes associated with hypothalamic lesions nih.gov. The hypothesis is that chronic MSG intake might disrupt mechanisms affecting fat metabolism or influence appetite and energy metabolism centers in the brain nih.govcabidigitallibrary.org. Some animal studies have shown that MSG can increase hunger and food intake, contributing to weight gain and obesity consensus.app.

However, human studies have often presented a less clear picture. A cross-sectional study in Chinese adults found an association between MSG intake and increased risk of overweight, independent of physical activity and total energy intake nih.gov. This finding was considered consistent with some animal data nih.gov. Conversely, other studies in animals have reported that MSG administration did not increase food intake or induce obesity, with some even suggesting a suppression of body weight gain and fat deposition cabidigitallibrary.org. A study on C57BL6/J mice found that chronic ad libitum MSG intake did not influence body weight in either low-fat or high-fat diet groups nih.gov. Similarly, a study in overweight and obese women found that vegetable soup with MSG decreased subjective ratings of fullness and increased hunger during the intervention period, but there was no difference in energy intake at a subsequent snack time cambridge.org. A 5-year longitudinal study in Chinese adults found no association between MSG intake and significant weight gain after adjusting for various factors, including energy intake and food patterns cambridge.orgcambridge.org.

Here is a table summarizing some findings on MSG and weight/adiposity in animal studies:

Study Population (Animal Model)MSG Administration MethodKey Finding on Weight/AdipositySource
MiceLarge-dose injection post-birthSignificantly greater weight gain compared to controls, associated with hypothalamic lesions. nih.gov
RatsChronic oral intakeInitial increase in body weight and food consumption, followed by terminal suppression of body weight despite increased food consumption. cabidigitallibrary.org
RatsAdministration with foodSome studies reported no increase in food intake or obesity; some reported suppression of body weight gain and fat deposition. cabidigitallibrary.org
C57BL6/J MiceChronic ad libitum oral intake (1% solution)Did not influence body weight in either low-fat or high-fat diet groups. nih.gov
RatsNeonatal subcutaneous injection (2-4 mg/g body weight)Frequently used to induce obesity, causing hypothalamic lesions and hyperinsulinemic obesity. clinmedjournals.org
RatsNeonatal injectionLed to development of obesity, increased body weight, BMI, Lee index, and visceral fat mass. researchgate.net
C57BL/6 and NMRI Mice (Neonatal)Subcutaneous administrationSubstantially increased fat to body weight ratio despite insignificantly lower food intake or no significant difference in body weight. cas.cz cas.cz

Disruption of Leptin-Mediated Hypothalamic Signaling

One proposed mechanism linking MSG intake to potential metabolic effects, including weight gain, involves the disruption of leptin signaling in the hypothalamus. The hypothalamus plays a crucial role in regulating energy balance, and leptin, a hormone produced by adipose tissue, signals satiety to the brain, influencing food intake and energy expenditure.

Some animal studies suggest that chronic MSG intake may damage neurons in the arcuate nucleus of the hypothalamus, a key area for appetite and energy metabolism regulation nih.govcabidigitallibrary.orgclinmedjournals.org. This damage is hypothesized to disrupt the hypothalamic signaling cascade of leptin action, potentially leading to leptin resistance nih.govcabidigitallibrary.orgresearchgate.netresearchgate.netwikidata.orgtemple.edu. Leptin resistance means the brain does not respond effectively to leptin's satiety signals, which could contribute to increased food intake and weight gain nih.govconsensus.app.

Studies using neonatal MSG administration in rodents, a model often used to induce obesity, have reported hypothalamic lesions and impaired leptin and insulin (B600854) signaling in the arcuate nucleus, resulting in hyperleptinemia (elevated leptin levels in the blood) cas.cz. In these models, despite sometimes lower food intake, there is a significant increase in body fat, which could be related to a lower metabolic rate or disrupted energy balance regulation cas.cz. Elevated leptin levels have been observed in MSG-treated animals researchgate.netekb.eg.

However, the extent to which these findings from animal models, particularly those using high doses or non-oral administration routes, translate to typical human dietary MSG intake remains a subject of ongoing research and debate.

This compound's Role in Metabolic Disorder Research

Research increasingly suggests that this compound (MSG) may negatively impact human health, potentially contributing to metabolic disorders such as obesity, hypertension, and diabetes mellitus. researchgate.netnih.gov The global consumption of MSG remains high despite ongoing debate regarding its safety and potential links to the development and progression of metabolic disorders. nih.govresearchgate.net Animal studies have consistently demonstrated metabolic effects of MSG, including pancreatic pathology. plos.org

Alterations in Glucose Metabolism and Insulin Resistance

Studies in animal models have indicated that MSG intake can increase the risk of insulin resistance and obesity. nih.gov Parenteral administration of MSG to rodents has been shown to induce hyperglycemia and insulin resistance. plos.orgunimi.it For instance, subcutaneous injections of MSG in newborn mice resulted in elevated fasting blood glucose levels and ultimately led to type 2 diabetes. plos.orgunimi.it Higher doses of parenteral MSG in mice caused insulin resistance, evidenced by a significant increase in plasma glucose following an oral glucose tolerance test (OGTT). plos.orgunimi.it

MSG-obese rats have been shown to develop insulin resistance to peripheral glucose uptake. scielo.br Studies using intravenous glucose tolerance tests (IVGTT) and the clamp technique in MSG-obese rats demonstrated impaired glucose tolerance and significantly higher blood glucose and plasma insulin levels compared to control rats in response to a glucose challenge. scielo.br This suggests the development of glucose intolerance and/or an insulin-resistant state. scielo.br Hyperinsulinemia has been observed in rats, mice, and golden hamsters treated neonatally with MSG. scielo.br

However, some research presents contrasting findings regarding dietary MSG. One cohort study in Chinese adults found that a higher intake of MSG was associated with a lower risk of incident hyperglycemia. nih.gov This study observed a linear inverse association between MSG intake and changes in blood glucose. nih.gov

Data from animal studies investigating the effects of MSG on glucose metabolism and insulin resistance:

Study ModelMSG Administration MethodKey Glucose/Insulin FindingCitation
Newborn MiceSubcutaneous InjectionElevated fasting blood glucose, type 2 diabetes development plos.orgunimi.it
MiceParenteral (Higher Dose)Insulin resistance (increased plasma glucose post-OGTT) plos.orgunimi.it
MSG-obese RatsParenteralInsulin resistance to peripheral glucose uptake, hyperinsulinemia scielo.br
Adult Wistar RatsDietaryDecreased pancreatic β-cell mass, no effect on glucose homeostasis/serum insulin plos.orgunimi.it
Chinese AdultsDietaryInverse association with hyperglycemia risk nih.gov

Dysregulation of Lipid Metabolism

Dyslipidemia has been observed following MSG exposure in animal studies. jbiochemtech.com Research indicates that MSG consumption can induce an imbalance in lipid metabolism. gsconlinepress.com Studies in rats have shown that administration of MSG led to significant decreases in triglycerides (TG) and high-density lipoprotein cholesterol (HDL-C), alongside significant increases in low-density lipoprotein cholesterol (LDL-C). gsconlinepress.commdpi.com These alterations in serum lipid profiles suggest a tendency towards dyslipidemia. jbiochemtech.com

In one study, the effects of MSG on serum lipid profiles varied depending on the age of exposure in Wistar rats. jbiochemtech.com Groups exposed to MSG at the neonatal stage showed decreases in total cholesterol (TC), triglycerides (TAG), very-low-density lipoprotein cholesterol (VLDL-c), HDL-c, and LDL-c. jbiochemtech.com Conversely, rats exposed to MSG only at the adult stage exhibited increased levels of serum lipids. jbiochemtech.com

Investigations have also explored the impact of MSG, alone or in combination with fat, on free fatty acids (FFAs) and lipid metabolism. nih.gov Results from a study on growing pigs indicated that MSG and/or fat could alter the composition and concentration of intestinal luminal FFAs, particularly long-chain fatty acids (LCFAs). nih.gov Furthermore, this study suggested that MSG and/or fat might affect the distribution and metabolism of fatty acids in body tissues. nih.gov

Associations with Metabolic Syndrome and Diabetes Mellitus

Epidemiological studies and animal models suggest that dietary MSG may contribute to the onset of obesity and the metabolic syndrome. researchgate.net Several studies have linked MSG consumption to obesity and metabolic disorders. researchgate.netconsensus.app The rise in metabolic syndromes, such as diabetes mellitus, has been partly attributed to lifestyle changes, including dietary habits and food preparation methods, where MSG is commonly used. ajol.info

Research has identified MSG consumption as a significant factor in the development and progression of certain metabolic disorders, including obesity, which is a known risk factor for metabolic syndromes like hypertension and diabetes mellitus. nih.govresearchgate.net The mechanisms by which MSG may induce metabolic disorders involve various pathways, including the induction of hypothalamic lesions, hyperlipidemia, oxidative stress, and leptin resistance. nih.govresearchgate.net

Studies have reported an association between dietary MSG consumption and the prevalence of metabolic syndrome in human populations. plos.orgresearchgate.net In a rural Thai population, the prevalence of metabolic syndrome was significantly higher in the group with the highest MSG intake. researchgate.net This study indicated that each gram increase in MSG intake significantly raised the risk of having metabolic syndrome or being overweight, independent of total energy intake and physical activity level. researchgate.net

For the induction of diabetes mellitus, MSG consumption has been linked to decreased pancreatic beta cell mass, increased oxidative stress, altered metabolic rates, reduced glucose and insulin transport to adipose tissue and skeletal muscles, insulin insensitivity, reduced insulin receptors, and induced severe hyperinsulinemia in animal models. nih.govresearchgate.net While some animal studies using parenteral administration of MSG have consistently shown induction of hyperglycemia, hyperlipidemia, insulin resistance, and type 2 diabetes, the impact of dietary MSG on these conditions is still being debated. plos.orgunimi.it

Despite some animal studies showing decreased pancreatic β-cell mass with dietary MSG, they did not always result in hyperglycemia, suggesting that the effect might become functionally significant in the presence of susceptibility to diabetes or other cofactors. plos.orgunimi.it Some studies have even reported an inverse relationship between MSG intake and hyperglycemia risk in specific human populations. nih.gov

However, other animal research indicates that high intake of MSG can lead to weight gain and obesity, and some studies have shown that MSG intake can induce hypoinsulinemia and hyperglycemia, thus contributing to diabetes mellitus. ajol.info Overconsumption of MSG has also been linked to dyslipidemia, oxidative stress, and inflammatory responses, which are factors associated with metabolic syndrome and its related complications. mdpi.com

Neuroscience and Neurotoxicology of Monosodium Glutamate

Modulation of the Central Glutamatergic System by Monosodium Glutamate (B1630785)

Glutamate as a Key Excitatory Neurotransmitter in Brain Function

Glutamate is the most abundant excitatory neurotransmitter in the mammalian central nervous system, playing a critical role in a vast array of brain functions, including cognitive processes like thinking, learning, and memory clevelandclinic.orgkarger.commdpi.comclevelandclinic.org. It is estimated to be involved in over 90% of the brain's excitatory functions karger.com. Glutamate transmits messages between nerve cells (neurons) in the brain, exciting or stimulating them to make it more likely that a chemical message will continue to be passed along clevelandclinic.org. This fast signaling and information processing is fundamental to learning and memory clevelandclinic.org. Glutamate also contributes to synaptic plasticity, a property of the brain considered vital for memory and learning wikipedia.orgfrontiersin.org. Beyond neurotransmission, glutamate is involved in metabolism and can serve as an energy source for the brain when glucose levels are low karger.comclevelandclinic.org. Imbalances in glutamate levels have been associated with various neurological conditions, including Alzheimer's disease, Parkinson's disease, Huntington's disease, and seizures clevelandclinic.orgclevelandclinic.orgnih.gov.

Interactions with Central Nervous System Glutamate Receptors (Ionotropic and Metabotropic Subtypes)

Glutamate exerts its effects by binding to specific receptors located primarily on the membranes of neuronal and glial cells in the central nervous system wikipedia.org. These receptors are broadly classified into two main types: ionotropic glutamate receptors (iGluRs) and metabotropic glutamate receptors (mGluRs) mdpi.comwikipedia.orgmdpi.com.

Ionotropic glutamate receptors are ligand-gated ion channels that mediate fast synaptic transmission mdpi.commdpi.com. Upon glutamate binding, these receptors form ion channels that allow the flow of ions, primarily Na⁺, K⁺, and in some cases, Ca²⁺, across the cell membrane, leading to depolarization of the postsynaptic neuron and potentially triggering an action potential wikipedia.orgmdpi.com. The main subtypes of iGluRs are N-methyl-D-aspartate (NMDA), α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA), and kainate receptors, each with distinct roles in synaptic transmission and plasticity wikipedia.orgmdpi.com. MSG has been shown to act on glutamate receptors, specifically NMDA and AMPA receptors nih.govresearchgate.net. Studies using manganese-enhanced MRI have demonstrated that the administration of MSG and the iGluR agonists NMDA and AMPA resulted in significantly increased signal intensity in various brain regions, consistent with increased neuronal activity nih.gov.

Metabotropic glutamate receptors (mGluRs) are G-protein-coupled receptors that modulate synaptic transmission and neuronal excitability through intracellular signaling cascades wikipedia.orgmdpi.comnih.gov. They are associated with slower, longer-lasting effects compared to iGluRs wikipedia.orgmdpi.com. mGluRs are divided into three groups (Group I, Group II, and Group III) based on sequence homology, G-protein coupling, and ligand selectivity mdpi.comd-nb.info. Group I mGluRs (mGluR1 and mGluR5) are generally excitatory, while Group II (mGluR2 and mGluR3) and Group III (mGluR4, mGluR6, mGluR7, and mGluR8) are generally inhibitory wikipedia.orgmdpi.com. Research indicates that both metabotropic and ionotropic glutamate receptors influence synaptic plasticity wikipedia.org. MSG has been shown to affect the expression of mGluR5 in the hippocampus d-nb.info. Activation of metabotropic receptors like mGluR1 and mGluR5 has been implicated in the increased reactivity of astrocytes following MSG exposure nih.gov.

Neurotoxicological Mechanisms Associated with Monosodium Glutamate Exposure

Excessive stimulation of the glutamatergic system, such as that which can occur with high levels of glutamate, can lead to neurotoxicity mdpi.comresearchgate.net. This neurotoxicity is a significant factor in neuronal dysfunction and degeneration in various neurological diseases researchgate.netnih.gov.

Excitotoxicity and Programmed Neuronal Cell Death

Excitotoxicity is a pathological process where nerve cells are damaged and destroyed by excessive stimulation by excitatory neurotransmitters, primarily glutamate frontiersin.orgmdpi.com. This phenomenon is linked to strong or prolonged activation of neuronal and glial glutamate-specific receptors, leading to a sudden increase in intracellular calcium ion levels medycynawet.edu.pl. The influx of large amounts of calcium is highly toxic to cells and triggers a cascade of reactions that can lead to cell damage and death mdpi.comjbarbiomed.comekb.eg.

MSG has been shown to induce excitotoxicity, particularly at high concentrations researchgate.netmdpi.comtermedia.plscispace.com. Studies in neonatal rats have demonstrated that MSG administration can lead to neuronal necrosis and damage in various brain areas, including the hippocampus ekb.egmdpi.com. Excessive stimulation of ionotropic glutamate receptors, including NMDA, AMPA, and kainate receptors, results in neuronal cell death by increasing Ca²⁺ and Na⁺ influx, disrupting normal cellular physiology jbarbiomed.com. The over-stimulation of NMDA receptors, in particular, is a key factor in excitotoxic neuronal death and plays a role in many neurodegenerative diseases scispace.comresearchgate.net.

Glutamate-induced toxicity can lead to neuronal cell death through both necrosis and apoptosis (programmed cell death) jbarbiomed.comtermedia.plscispace.com. The influx of Ca²⁺ triggered by glutamate receptor activation can initiate apoptotic processes and neural degeneration mdpi.comekb.eg. Research has shown that MSG can induce apoptosis in various cell types, including neuronal cells termedia.plscispace.comnih.gov. Studies have indicated that MSG-induced cytotoxicity in rat thymocyte cultures was a consequence of increased apoptosis scispace.com. MSG-induced changes in the expression level of the MAPK pathway have been linked to neuronal apoptosis in the hippocampus of neonatal rats nih.gov.

Induction of Oxidative Stress and Reactive Oxygen Species Production in Neural Tissues

Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to detoxify them, is a major contributor to neurodegenerative processes ekb.egnih.gov. Excessive production or decreased elimination of free radicals, the majority of which are oxygen radicals and other ROS, leads to cellular damage irispublishers.comscirp.org.

MSG has been reported to strongly induce oxidative stress and lead to an increase in the concentration of ROS in neural tissues researchgate.netmdpi.comnih.govtermedia.plnih.govscirp.org. Glutamate excitotoxicity is associated with increased ROS production and a decrease in antioxidant defense mechanisms researchgate.netekb.eg. The influx of Ca²⁺ following glutamate receptor stimulation can lead to the accumulation of ROS, which propagate oxidative stress and tissue damage ekb.egresearchgate.net.

Studies have shown that MSG administration increases markers of lipid peroxidation, such as malondialdehyde (MDA), and decreases the levels of antioxidants like glutathione (B108866) (GSH) and the activity of enzymes such as superoxide (B77818) dismutase (SOD) and catalase (CAT) in brain tissues nih.govscirp.orgekb.egrun.edu.ngscialert.net. For example, research in mice showed that MSG significantly elevated MDA levels and decreased GSH content in brain tissue, suggesting increased oxidative stress scirp.org. Another study in rats found that MSG exposure significantly increased tissue MDA and inducible nitric oxide synthase (iNOS) while depleting CAT activities and GSH content in the hippocampus ekb.eg. Oxidative stress can damage proteins, lipids, and nucleic acids, contributing to cellular dysfunction and death ekb.eg.

Interactive Data Table: Effects of MSG on Oxidative Stress Markers in Rodent Brain Tissue

StudySpeciesMSG Dose/AdministrationBrain RegionMDA LevelGSH LevelSOD ActivityCAT Activity
Umukoro et al., 2015 scirp.orgMice250 and 500 mg/kg (route not specified in snippet)Brain tissueIncreased (P = 0.0012)Decreased (P = 0.0016)Not specifiedNot specified
El-Beltagi et al., 2022 ekb.egRats1.6 g/kg/day (oral)HippocampusIncreasedDecreasedDecreasedDecreased
Adebayo et al., 2011 run.edu.ngscialert.netMice30% (w/w) in diet for 14 weeksCerebrumIncreased (p<0.05)Not affectedNot affectedIncreased (p<0.05)
Adebayo et al., 2011 run.edu.ngscialert.netMice30% (w/w) in diet for 14 weeksCerebellumUnchangedReduced (p<0.05)Reduced (p<0.05)Unaffected
Adebayo et al., 2011 run.edu.ngscialert.netMice30% (w/w) in diet for 14 weeksBrain StemReducedNot affectedNot affectedIncreased (p<0.05)

Note: The specific route of administration for the Umukoro et al. study scirp.org was not detailed in the provided snippet, but the study title mentions "in Mice". The Adebayo et al. studies run.edu.ngscialert.net refer to dietary administration.

Neuroinflammation and Specific Molecular Markers (e.g., Tau Phosphorylation, Micro-RNA Expression)

Neuroinflammation, the inflammatory response within the brain or spinal cord, is another key pathological event implicated in neurodegenerative diseases nih.gov. It involves the activation of glial cells, such as astrocytes and microglia, and the release of pro-inflammatory mediators.

MSG has been shown to induce neuroinflammation mdpi.comnih.gov. Studies have indicated that MSG can potentiate neuroinflammation, as evidenced by increased levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) in the brain mdpi.comd-nb.infonih.govekb.eg. Activation of microglia and astrocytes in the hippocampus can result in the release of neuro-inflammatory mediators like TNF-α and IL-1β d-nb.infoekb.eg.

Astrogliosis, characterized by an increase in the size and number of astrocytes and increased expression of glial fibrillary acidic protein (GFAP), is a common response to central nervous system injury and has been observed following MSG administration nih.govmdpi.commedycynawet.edu.pl. Increased GFAP immunoreactivity indicates active astrogliosis as a secondary response to the toxic effects of glutamate nih.govmdpi.com. MSG has been shown to increase GFAP expression in various brain regions, including the hippocampus and striatum nih.govmdpi.com.

While the provided search results mention tau phosphorylation and micro-RNA expression in the context of neurodegenerative diseases and glutamate toxicity generally, direct, detailed research findings specifically linking MSG exposure to tau phosphorylation or specific micro-RNA expression changes were not extensively detailed in the snippets. However, one study noted that MSG administration was associated with modulating hypothalamic miRNAs, encompassing miR-218 and 155 researchgate.net. Another study in an Alzheimer's disease-like animal model induced by MSG reported more hyperphosphorylated tau protein in cortical and hippocampus neurons of treated mice frontiersin.org.

Interactive Data Table: Neuroinflammatory Markers Affected by MSG in Rodent Brain Tissue

StudySpeciesMSG Dose/AdministrationBrain RegionMarkerChange Observed
EKB Journal Management System ekb.egRats1.6 g/kg/day (oral)HippocampusIL-1βIncreased
EKB Journal Management System ekb.egRats1.6 g/kg/day (oral)HippocampusTNF-αIncreased
PubMed nih.govRatsDose not specified (exogenous administration)Brain tissueIL-6Increased
PubMed nih.govRatsDose not specified (exogenous administration)Brain tissueTNF-αIncreased
MDPI mdpi.comRatsVarious doses (oral)Liver, Kidney, Heart (mentioned in context of systemic inflammation)TNF-αIncreased (dose-dependent)
MDPI mdpi.comRatsVarious doses (oral)Liver, Kidney, Heart (mentioned in context of systemic inflammation)IL-6Increased (dose-dependent)
MDPI mdpi.comRats4 g/kg body weight (intraperitoneal)HippocampusGFAPIncreased expression
PubMed Central nih.govRatsDose not specifiedCaudate nucleus of the striatumGFAPIncreased immunoreactivity and density
Frontiers frontiersin.orgMiceDose not specified (systemic administration)Cortex and HippocampusHyperphosphorylated tau proteinIncreased
ResearchGate researchgate.netRodentsDose not specifiedHypothalamusmiR-218, miR-155Modulation

Regional Brain Vulnerability and Neuroanatomical Changes

Studies in animal models have indicated that certain brain regions may be particularly vulnerable to the effects of MSG. These effects can manifest as changes in neuronal morphology and density.

Hippocampal and Cerebral Cortical Morphology and Function

The hippocampus and cerebral cortex are critical for cognitive functions like memory and learning. Research has investigated the impact of MSG on the structure and function of these areas. Oral administration of MSG to mice at certain doses has been reported to cause changes in neurons and the appearance of reactive astrocytes in the cortex and hippocampus. nih.gov Degenerative lesions in hippocampal neurons have also been observed in rats receiving MSG. nih.gov Histological and histomorphometric changes indicative of neuronal injury have been demonstrated in the hippocampus and cerebral cortex in animal studies. nih.govbioline.org.br Specifically, distortion of the micro-anatomy of pyramidal neurons in the CA3 region of the hippocampus has been noted. bioline.org.br Some studies suggest that these morphological changes may be associated with oxidative stress induced by MSG. bioline.org.br

Hypothalamic and Amygdala Responses to this compound

The hypothalamus and amygdala play key roles in regulating various physiological processes, including endocrine function, and emotional responses like anxiety and fear. Experimental studies have shown that MSG can alter the hypothalamic-pituitary-adrenal (HPA) axis response. researchgate.net Intragastric infusion of MSG has been shown to activate several brain regions, including the amygdala and lateral hypothalamus. karger.com This activation suggests a role for the gut-brain axis, potentially mediated by the vagus nerve, in transmitting information about glutamate from the gut to these brain areas. karger.comresearchgate.netfrontiersin.org Studies using manganese-enhanced MRI (MEMRI) have demonstrated that administration of MSG resulted in significantly increased signal intensity in the arcuate nucleus (ARC) and suprachiasmatic nucleus (SCN) of the hypothalamus, consistent with increased neuronal activity. nih.gov

Brain Stem Nuclei Involvement (e.g., Intermediate Nucleus of the Solitary Tract)

The brain stem, particularly the nucleus of the solitary tract (NST), receives visceral sensory information and plays a role in regulating autonomic functions and taste processing. The NST is one of the few brain regions where the blood-brain barrier may remain fenestrated, potentially allowing circulating neurotoxins, including MSG, to accumulate there. mdpi.com Studies have indicated that the arcuate nucleus and a subregion of the NST, the pNTS, are preferentially sensitive to MSG. mdpi.com Electrophysiological studies have shown that neurons in the nucleus of the solitary tract respond to MSG taste stimulation. physiology.orgplos.org Oral and intragastric administration of MSG has been shown to increase c-Fos positive cells in the intermediate NST (iNTS), supporting the idea of ascending viscero-sensory stimulation via the vagus nerve. frontiersin.org

Effects of this compound on Cognitive Function and Behavioral Phenotypes

The potential impact of MSG on cognitive abilities and behavior has been a subject of research, with studies exploring its links to memory, learning, anxiety, and depression.

Research on Memory and Learning Impairments

Research on the effects of MSG on memory and learning has yielded varied results, potentially depending on the dose and method of administration. Some studies in rodents have reported deficits in spatial memory and learning tasks performance following the ingestion of high doses of MSG. aimspress.com These deficits may be linked to potential neuronal injury or disruptions in neurotransmitter systems, such as a deficiency of NMDA glutamate receptors in the hippocampus or cholinergic deficiency. aimspress.com However, other studies, particularly those using lower oral doses, have not found significant impairment of memory. scirp.orgscirp.orgresearchgate.net Some research even suggests that low doses might have memory-enhancing effects. aimspress.comnih.gov Neonatal MSG exposure has been linked to learning and memory issues in some studies. nih.gov

Modulation of Aggressive Behavior

Research into the effects of this compound on aggressive behavior has yielded varied results, often dependent on the timing and method of administration, as well as the animal model used. Studies in spontaneously hypertensive rats (SHR), a model for attention-deficit hyperactivity disorder (ADHD), have shown that MSG ingestion during the developmental period can lead to a significant reduction in aggressive behavior researchgate.netresearchgate.net. This modulation appears to be mediated, at least in part, by the vagus nerve, involving stimulation of the intermediate nucleus of the solitary tract (iNTS) and modulation of activity in the central amygdala (CeA) researchgate.netfrontiersin.org. Specifically, MSG ingestion significantly decreased the frequency and duration of aggressive grooming and attack behavior, while increasing the latency of attack behavior in these rats researchgate.netfrontiersin.org. Interestingly, vagotomy diminished these effects of MSG on aggression and neuronal activity in the iNTS and CeA researchgate.netfrontiersin.org.

However, other studies have reported different outcomes. One review mentions that MSG can cause behavioral and physiological alterations such as aggression in rats biointerfaceresearch.com. Another study using acute systemic administration of low-dose MSG in male albino mice observed a retardant effect on novelty-induced behaviors, including horizontal locomotion, rearing, and grooming globalscienceresearchjournals.org. While this study noted a visual but progressive reduction in grooming, it did not specifically assess aggressive encounters globalscienceresearchjournals.org.

The discrepancies in findings suggest that the impact of MSG on aggressive behavior is complex and may be influenced by factors such as the developmental stage of exposure, the dose and route of administration, and the specific behavioral paradigm used.

Impact on Spontaneous Motor Activity

The effect of this compound on spontaneous motor activity (SMA) has also been investigated in various animal models, with results that are not always consistent. Some studies indicate that MSG administration can lead to a decrease in spontaneous locomotor activity. For instance, a study involving adult female Wistar rats reported a significant decrease in spontaneous locomotor activity after 7 days of intraperitoneal MSG supplementation at a dose of 2 g/kg body weight/daily biointerfaceresearch.com. The same dose and duration also led to other behavioral and physiological changes, including decreased locomotor activity biointerfaceresearch.com. Another review similarly noted a significant decrease in spontaneous locomotor activity in rats following MSG administration nih.gov.

Conversely, some research suggests that MSG may not have a significant impact on SMA or can even temporarily increase it. A study evaluating the effects of oral administration of low doses of MSG (100, 250, and 500 mg/kg daily for 21 days) in mice found no significant effect on SMA scirp.orgresearchgate.net. This study concluded that while MSG induced oxidative stress in the brain and impaired liver function, it did not produce significant behavioral abnormalities at these lower doses scirp.org. Another study on periadolescent rats neonatally treated with MSG observed temporary increases in locomotor behavior, which were more pronounced during the first few postnatal weeks, followed by subtle hypoactivity at 2 months of age globalscienceresearchjournals.org. Acute administration of low-dose MSG (0.5, 1.0, and 1.5 mg/kg i.p.) in male mice was found to significantly reduce locomotor and rearing activities globalscienceresearchjournals.org.

These varying outcomes highlight the importance of considering factors such as dose, duration of exposure, age at exposure, route of administration, and the specific animal strain when evaluating the impact of MSG on spontaneous motor activity.

This compound in Neurodegenerative Disease Etiology and Research Models

Links to Alzheimer's Disease Pathology and Progression

The potential link between this compound and Alzheimer's disease (AD) pathology and progression has been a subject of scientific inquiry, primarily due to glutamate's role as an excitotoxin at high concentrations. Preclinical data suggest a link between glutamate toxicity and Alzheimer's disease researchgate.netnih.gov. A systematic review analyzing MSG in the context of Alzheimer's disease-like conditions in animal models found that MSG affected exploratory behaviors and short-term working memory in mice researchgate.netnih.govnih.gov. Histological and histomorphometric changes indicative of neuronal injury were observed in the brain, hippocampus, and cerebellar tissue researchgate.netnih.govnih.gov. MSG-treated mice also showed increased hyperphosphorylated tau protein in cortical and hippocampus neurons, a hallmark of AD pathology researchgate.netnih.govnih.gov. Furthermore, glutamate and glutamine levels in the brain increased with MSG administration researchgate.netnih.govnih.gov.

Studies have also investigated the mechanisms underlying these observed effects. MSG-induced neurotoxicity is linked to excitotoxicity (overactivation of glutamate receptors), oxidative stress, and increased apoptosis in developing brain tissue consensus.app. Neonatal MSG exposure has been associated with Alzheimer-like learning and memory issues, decreased dendritic spine density, increased levels of phosphorylated tau, and altered production of synaptic proteins in the hippocampus frontiersin.org. The effects of MSG on the brain in some studies included elevated cation levels, oxidative stress, inflammation, and changes in enzyme activities, contributing to cognitive impairments via excitotoxic pathways frontiersin.org.

However, it is important to note that some research suggests a causal link between exogenously ingested MSG and Alzheimer's disease is unlikely dfg.de. This perspective is based on the understanding that ingested glutamate is largely metabolized and that the brain tightly controls glutamate levels, with damage from high doses typically expected in circumventricular organs, which are not the primary areas affected in AD dfg.de. Despite this, some studies in animal models using specific genetic predispositions (like APP/PS1 mice) have suggested that oral administration of MSG might accelerate the onset of AD-like pathophysiological and behavioral symptoms j-alz.com.

Implications for Parkinson's Disease and Amyotrophic Lateral Sclerosis

The implications of this compound for Parkinson's disease (PD) and Amyotrophic Lateral Sclerosis (ALS) are also explored in the context of glutamate's role in neurotoxicity. Excessive amounts of glutamate have been linked to Parkinson's disease and ALS scirp.orgalsnewstoday.com. Glutamate is a potentially neuroexcitotoxic compound, and a systemic defect in its metabolism may potentially underlie primary ALS nih.gov. Decades of research on glutamate have explored its potential role in the death of motor neurons in ALS, with the hypothesis that excessive exposure to glutamate might be a contributing factor als.org. Preventing the rise of glutamate levels is being investigated as a potential strategy to protect motor neurons and slow disease progression als.org.

Studies have shown a significant increase in plasma glutamate levels in patients with early-stage ALS compared to controls nih.gov. Oral glutamate loading resulted in significantly greater elevations in plasma glutamate and aspartate levels in ALS patients nih.gov.

However, similar to Alzheimer's disease, some expert opinions suggest that a causal link between exogenously ingested MSG and Parkinson's or Alzheimer's disease is not very likely dfg.de. This is based on the understanding that ingested glutamate is extensively metabolized and brain glutamate levels are tightly regulated dfg.de. While disorders of endogenous glutamate metabolism are indicated to be associated with chronic neurodegenerative diseases like ALS and PD, there are no indications that exogenously ingested glutamate plays a role in their etiology or clinical progression dfg.de. Despite this, some studies point to an association between ALS and nutrition, and a higher risk of ALS has been linked to increased intake of glutamate alsnewstoday.com.

Research continues into the glutamate system in the context of ALS, including understanding mechanisms that increase levels of EAAT2, a component that removes excess glutamate, as a potential therapeutic target als.org. While the first approved drug for ALS, Riluzole, is believed to regulate the glutamate system, its therapeutic benefits are considered modest als.org.

Developmental Neurotoxicity and Offspring Cognitive Development

The potential for this compound to exert developmental neurotoxicity and impact offspring cognitive development has been a significant area of research, particularly in animal models. Maternal exposure to MSG during pregnancy or early postnatal periods has been shown in animal studies to cause significant and lasting neurodevelopmental changes in offspring consensus.app. These changes can include neurotoxicity, behavioral abnormalities, and structural alterations in the brain consensus.app.

Prenatal MSG exposure has been linked to long-term changes in neurotransmitter systems, such as altered choline (B1196258) uptake and activity in the frontal cortex and changes in norepinephrine (B1679862) uptake, which are associated with learning disabilities and may persist into adulthood consensus.app. Neonatal or prenatal MSG exposure can cause neuronal loss and structural alterations in key brain regions like the hippocampus and auditory brainstem, impacting cognitive and sensory functions consensus.app. This includes reduced neuron numbers, impaired dendritic structure, and abnormal expression of calcium-binding proteins consensus.app.

Studies have reported behavioral abnormalities in offspring exposed to MSG in utero or neonatally, including learning disabilities, increased anxiety, repetitive behaviors, and impaired spatial memory consensus.app. Some studies suggest these effects are dose-dependent and may resemble features of autism spectrum disorders consensus.app. For example, rats exposed to MSG during pregnancy have been reported to show autism-like behavior in their offspring, potentially via increased brain glutamate and decreased glutathione researchgate.net. Children are considered particularly vulnerable to potential MSG health hazards, with concerns that consumption could impair cognitive skills and learning abilities researchgate.net.

Research using pregnant mice injected with MSG found that memory and Y-maze spatial discrimination learning were damaged in the offspring of the high-dose group compared to a lower-dose group food.gov.uk. Neonatal MSG exposure has also been linked to Alzheimer-like learning and memory issues in animal models frontiersin.org.

However, some studies have not found evidence of developmental neurotoxicity from dietary MSG in rats. A re-evaluation of a 1979 study that tested dietary MSG for developmental neurotoxicity in rats concluded that there was no evidence in the data that dietary MSG was developmentally neurotoxic researchgate.net. This study involved feeding rats diets containing varying percentages of MSG prior to conception, throughout gestation and lactation, and to the offspring until 90 days of age, and evaluating numerous functional and histological outcomes researchgate.net.

The potential for developmental neurotoxicity appears to be highly dependent on the dose, route, and timing of exposure, with high doses administered subcutaneously in early postnatal life in rodents often used to induce neurotoxic effects in research settings.

Data Tables

Note: Interactive data tables are not directly supported in this text format. The following tables summarize findings discussed in the text.

Table 1: Effects of MSG on Aggressive Behavior (Selected Studies)

Animal ModelMSG AdministrationKey Finding on AggressionSource
SHR rats (ADHD model)Developmental period ingestionSignificant reduction in aggressive behavior researchgate.netresearchgate.net
RatsNot specifiedCan cause behavioral alterations such as aggression biointerfaceresearch.com

Table 2: Effects of MSG on Spontaneous Motor Activity (Selected Studies)

Animal ModelMSG AdministrationKey Finding on SMASource
Adult female Wistar rats2 g/kg bw/daily i.p. for 7 daysSignificant decrease in spontaneous locomotor activity biointerfaceresearch.com
RatsNot specifiedSignificant decrease in spontaneous locomotor activity nih.gov
Mice100, 250, 500 mg/kg p.o. daily for 21 daysNo significant effect on SMA scirp.orgresearchgate.net
Periadolescent ratsNeonatal s.c. treatmentTemporary increases, then subtle hypoactivity globalscienceresearchjournals.org
Male albino miceAcute i.p. (0.5, 1.0, 1.5 mg/kg)Significantly reduced locomotor and rearing activities globalscienceresearchjournals.org

Table 3: MSG and Alzheimer's Disease-like Pathology in Animal Models (Selected Findings)

Animal ModelMSG ExposureKey Findings Related to AD PathologySource
MiceNot specifiedAffected exploratory behavior and short-term working memory; neuronal injury in brain, hippocampus, cerebellum; increased hyperphosphorylated tau; increased brain glutamate/glutamine researchgate.netnih.govnih.gov
Developing brain tissueNot specifiedLinked to excitotoxicity, oxidative stress, apoptosis consensus.app
Animal modelsNeonatal exposureAssociated with Alzheimer-like learning/memory issues, decreased dendritic spine density, increased phosphorylated tau frontiersin.org

Table 4: MSG and Neurodegenerative Diseases (PD, ALS) - Selected Findings

DiseaseLink to Glutamate/MSGKey FindingsSource
PD, ALSExcessive glutamate linked to these diseasesGlutamate is potentially neuroexcitotoxic; systemic defect in metabolism may underlie ALS scirp.orgalsnewstoday.comnih.gov
ALSExcessive glutamate potentially contributes to motor neuron deathIncreased plasma glutamate in early-stage ALS patients; oral loading increases plasma glutamate/aspartate nih.govals.org

Table 5: Developmental Neurotoxicity and Offspring Cognitive Development (Selected Findings)

Animal ModelMSG Exposure TimingKey Findings on Neurodevelopment/Cognition in OffspringSource
Animal studiesPregnancy/early postnatalSignificant/lasting neurodevelopmental changes, neurotoxicity, behavioral abnormalities, structural alterations consensus.app
RatsPrenatalLong-term changes in neurotransmitter systems, associated with learning disabilities consensus.app
Offspring of pregnant miceAlternate days until parturition (s.c.)Memory and Y-maze spatial discrimination learning damaged (high dose) food.gov.uk
Rat offspringMaternal exposure during pregnancyAutism-like behavior, increased brain glutamate, decreased glutathione researchgate.net

Organ System Specific Impacts in Monosodium Glutamate Research

Hepatic System Investigations

Studies have investigated the effects of MSG on liver function and structure, identifying several potential mechanisms of toxicity and observable changes in enzyme levels and tissue morphology.

Mechanisms of Hepatotoxicity: Oxidative Stress, Lipid Peroxidation, and Ammonium (B1175870) Ion Overload

MSG-induced hepatotoxicity is closely associated with oxidative stress. This involves an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses. Excessive renal metabolism of glutamate (B1630785) from chronic MSG intake can be a source of ROS. nih.govirispublishers.com Studies have shown that MSG can increase the production of malondialdehyde (MDA) and nitric oxide (NO) in liver tissues, which are indicators of lipid peroxidation and oxidative stress. mdpi.comnih.gov Concurrently, MSG has been observed to reduce the levels of endogenous antioxidants such as reduced glutathione (B108866) (GSH) and the activity of enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD) in liver tissues. mdpi.comnih.govresearchgate.net This depletion of antioxidants further contributes to oxidative damage. mdpi.comnih.gov

Lipid peroxidation, a process where free radicals damage lipids, is a key consequence of oxidative stress induced by MSG. nih.govirispublishers.comajol.info Increased levels of lipid peroxidation markers like MDA have been demonstrated in MSG-treated animals. irispublishers.commdpi.comnih.govajol.info This damage to cellular membranes can lead to the release of intracellular enzymes and compromise the structural integrity of hepatocytes. cuestionesdefisioterapia.comcuestionesdefisioterapia.com

Furthermore, some research suggests that excessive concentrations of glutamate resulting from MSG intake could lead to an overload of ammonium ions, contributing to hepatotoxicity. ajol.inforesearchgate.net This potential ammonium ion overload may damage the liver and subsequently lead to the elevation of liver enzymes. ajol.info

Alterations in Liver Enzyme Profiles (e.g., Alanine (B10760859) Aminotransferase, Aspartate Aminotransferase, Alkaline Phosphatase, Lactate (B86563) Dehydrogenase)

MSG administration has been shown to significantly impact the levels of various liver enzymes in the serum, which are commonly used as indicators of liver function and damage. Studies in rats have consistently reported significant increases in the activities of alanine aminotransferase (ALT), aspartate aminotransferase (AST), and alkaline phosphatase (ALP) following MSG treatment. mdpi.comnih.govresearchgate.netajol.infocuestionesdefisioterapia.comcuestionesdefisioterapia.comajol.infoarnmsmb.comnih.govnih.govekb.eg Lactate dehydrogenase (LDH) activity has also been observed to increase in response to MSG. researchgate.netcuestionesdefisioterapia.comarnmsmb.comnih.gov

These elevated enzyme levels in the bloodstream are often attributed to hepatocellular damage and compromised cellular integrity, leading to the release of these cytoplasmic enzymes into systemic circulation. cuestionesdefisioterapia.comcuestionesdefisioterapia.comnih.govekb.eg The increases in AST, ALT, and ALP activities have been reported to be dose-dependent in some studies. mdpi.comnih.gov

Conversely, some studies have noted a decrease in serum albumin and total protein concentrations in MSG-treated groups, further indicating impaired liver function and hepatocellular damage. mdpi.comnih.gov

The following table summarizes some findings on the effect of MSG on liver enzyme levels:

EnzymeObserved Effect of MSG TreatmentSupporting Snippets
Alanine Aminotransferase (ALT)Significantly Increased mdpi.comnih.govresearchgate.netajol.infocuestionesdefisioterapia.comcuestionesdefisioterapia.comajol.infoarnmsmb.comnih.govnih.govekb.eg
Aspartate Aminotransferase (AST)Significantly Increased mdpi.comnih.govresearchgate.netajol.infocuestionesdefisioterapia.comcuestionesdefisioterapia.comajol.infoarnmsmb.comnih.govnih.govekb.eg
Alkaline Phosphatase (ALP)Significantly Increased mdpi.comnih.govcuestionesdefisioterapia.comcuestionesdefisioterapia.comajol.infoarnmsmb.comnih.govnih.gov
Lactate Dehydrogenase (LDH)Increased researchgate.netcuestionesdefisioterapia.comarnmsmb.comnih.gov
Gamma-glutamyltransferase (GGT)Significantly Increased mdpi.comnih.govcuestionesdefisioterapia.comnih.govscirp.org

Histopathological Changes: Hepatic Steatosis and Fibrosis

Histopathological examinations of liver tissue from animals treated with MSG have revealed significant structural alterations, including hepatic steatosis (fatty liver) and fibrosis. nih.govekb.egresearchgate.netbiointerfaceresearch.commdpi.com Hepatic steatosis is characterized by the excessive accumulation of lipids in hepatocytes, often a result of impaired lipid metabolism. cuestionesdefisioterapia.comekb.eg Studies have reported microvesicular steatosis and increased vacuolation in hepatic cells following MSG administration. ekb.egbiointerfaceresearch.com

Fibrosis, the excessive accumulation of extracellular matrix proteins like collagen, has also been observed in the livers of MSG-treated animals. ekb.egresearchgate.netbiointerfaceresearch.commdpi.com This can progress to more severe liver damage and potentially lead to conditions like nonalcoholic steatohepatitis (NASH). researchgate.net Research in mice has shown that MSG treatment can lead to NAFLD (nonalcoholic fatty liver disease) and NASH-like histology, with dysplastic nodular lesions detected in some cases within the fibrotic liver parenchyma. researchgate.net

Histological studies have further documented severe necrotic changes, inflammatory cell infiltration, and lobular disarray in the livers of MSG-treated groups. cuestionesdefisioterapia.comekb.egbiointerfaceresearch.com

Renal System Studies

Research has also focused on the potential adverse effects of MSG on the renal system, investigating nephrotoxicity and changes in kidney function biomarkers.

Nephrotoxicity Assessments and Mechanisms

Animal studies suggest that chronic MSG intake can induce kidney damage, with oxidative stress being identified as a primary mechanism. nih.govirispublishers.comekb.egresearchgate.net Excessive production or decreased elimination of free radicals and other reactive oxygen species (ROS) in renal cells contributes to oxidative stress in MSG-induced renal toxicity. nih.govirispublishers.com The abundance of long-chain polyunsaturated fatty acids in renal lipids makes the kidneys particularly susceptible to damage by ROS, promoting lipid peroxidation, protein modification, and DNA damage, which can lead to cell death. nih.gov

While the underlying mechanisms are still being fully elucidated, evidence suggests that α-ketoglutarate dehydrogenase, glutamate receptors, and the cystine-glutamate antiporter play important roles in the upregulation of oxidative stress in MSG-induced renal toxicity. nih.govirispublishers.com MSG supplementation has been shown to alter renal antioxidant system markers, including increased lipid peroxidation byproducts and decreased levels of major antioxidant enzymes in the kidneys of treated animals. nih.govirispublishers.com High doses of glutamate have also demonstrated significant toxicity in renal culture cells. nih.govirispublishers.com

Histopathological changes in the kidneys of MSG-treated animals have been observed, including glomerular shrinkage, tubular degeneration, and interstitial hemorrhage. mdpi.comekb.eg

Biomarkers of Kidney Function (e.g., Urea (B33335), Creatinine)

Serum levels of urea and creatinine (B1669602) are commonly used as indicators of renal function. mdpi.comscirp.org Studies investigating the effects of MSG on the kidneys have consistently reported elevated serum levels of urea and creatinine in MSG-treated animals compared to control groups. mdpi.comajol.infoscirp.orgekb.egscirp.orgnih.gov

Increased serum urea and creatinine levels are indicative of a decreased glomerular filtration rate and a deterioration of renal function. mdpi.comscirp.org Some research has also noted elevated uric acid levels in MSG-treated groups. mdpi.comekb.egnih.gov

The following table presents some findings on the effect of MSG on kidney function biomarkers:

BiomarkerObserved Effect of MSG TreatmentSupporting Snippets
UreaSignificantly Increased mdpi.comajol.infoscirp.orgekb.egscirp.orgnih.gov
CreatinineSignificantly Increased mdpi.comajol.infoscirp.orgekb.egscirp.orgnih.gov
Uric AcidElevated mdpi.comekb.egnih.gov

While some studies have reported a significant increase in serum creatinine and urea, one study noted a significant reduction in serum urea concentration in MSG-treated rats, attributing it to potential impairment of the urea cycle. scirp.org However, the majority of findings indicate elevated levels of these biomarkers. mdpi.comajol.infoscirp.orgekb.egnih.gov

Cardiovascular System Research

Preclinical studies have indicated potential cardiotoxic effects associated with MSG administration. nih.govekb.eg Research has focused on identifying indicators of cardiac damage and understanding the mechanisms involved, including oxidative stress and effects on cardiac rhythm and blood pressure.

Cardiotoxicity Indicators and Oxidative Stress Markers

Studies in rats have shown that MSG administration can lead to increased cardiac tissue oxidative stress. nih.govekb.egnih.gov This is evidenced by significant increases in markers of lipid peroxidation, such as malondialdehyde (MDA), and decreases in the activity of antioxidant enzymes like superoxide dismutase (SOD), catalase (CAT), and glutathione S-transferase (GST), as well as reduced glutathione (GSH) levels. nih.govekb.egmdpi.comnih.gov

Furthermore, MSG has been shown to induce biochemical changes indicative of heart damage, including increased levels of cardiac enzymes such as lactate dehydrogenase (LDH), aspartate transaminase (AST), and creatine (B1669601) phosphokinase (CPK), particularly the heart-specific CK-MB fraction. nih.govmdpi.commedwinpublishers.com Elevated levels of protein kinase C (PKC) and troponin I (Tn-I), markers of cardiac cell damage, have also been observed in serum following MSG administration. ekb.eg The generation of highly toxic oxygen and nitrogen free radicals and the inhibition of antioxidant enzymes by MSG are believed to contribute to oxidative stress in cardiac tissue. ekb.eg

Table 1: Changes in Oxidative Stress Markers in Cardiac Tissue Following MSG Administration

MarkerObservation in MSG-Treated GroupsSupporting Studies
Malondialdehyde (MDA)Significantly increased nih.govekb.egmdpi.comnih.gov
Reduced Glutathione (GSH)Significantly decreased nih.govekb.egmdpi.comnih.gov
Superoxide Dismutase (SOD)Decreased activity nih.govmdpi.comnih.gov
Catalase (CAT)Decreased activity nih.govmdpi.comnih.gov
Glutathione S-Transferase (GST)Decreased activity nih.govmdpi.com
Nitric Oxide (NO)Significantly increased nih.govmdpi.comnih.gov

Table 2: Changes in Cardiac Enzymes Following MSG Administration

EnzymeObservation in MSG-Treated GroupsSupporting Studies
Lactate Dehydrogenase (LDH)Increased levels nih.govmdpi.commedwinpublishers.com
Aspartate Transaminase (AST)Increased levels nih.govmdpi.commedwinpublishers.com
Creatine Phosphokinase (CPK)Increased levels mdpi.commedwinpublishers.com
CK-MBIncreased levels mdpi.commedwinpublishers.com
Protein Kinase C (PKC)Increased levels ekb.eg
Troponin I (Tn-I)Increased levels ekb.eg

Effects on Cardiac Rhythm and Blood Pressure Regulation

MSG administration has been linked to changes in cardiac rhythm, including lethal tachyarrhythmia in myocardial infarcted rats. nih.govekb.egmdpi.com

Regarding blood pressure, some studies suggest that MSG intake may be associated with an increase in blood pressure. researchgate.netquora.com Data from a study on Chinese adults indicated that MSG intake was associated with a significant increase in systolic blood pressure (SBP) and diastolic blood pressure (DBP) over a 5-year period. researchgate.net This association was particularly strong in women and those taking antihypertensive medications. researchgate.netquora.com Another study in rats showed that neonatal MSG treatment induced an increase in baseline arterial pressure in adulthood, which was correlated with insulin (B600854) levels. nih.gov This suggests a potential impairment in the autonomic control of circulation, manifested as reduced heart rate variability and altered vagal and sympathetic effects. nih.gov

However, other research has not found significant effects of dietary MSG on electrocardiographic parameters or heart rate in non-diabetic and diabetic rats. scirp.org

Reproductive System Studies

Extensive research has investigated the impact of MSG on the reproductive system, with studies reporting effects on fertility, spermatogenesis, and the morphology of reproductive organs in animal models. bhu.ac.inconsensus.appresearchgate.netresearchgate.netresearchgate.netnih.govimrpress.commdpi.com

Impacts on Fertility and Spermatogenesis

MSG consumption has been found to severely affect testicular tissues and spermatogenesis in animal studies. bhu.ac.inresearchgate.net This can lead to decreased testicular weight and diameter, reduced height of the germinal epithelium, decreased sperm count, and an increase in abnormal sperm morphology. bhu.ac.inresearchgate.netresearchgate.netnih.govimrpress.comnih.gov Studies have established that MSG induces oligospermia (low sperm count) and increases abnormal sperm morphology in a dose-dependent manner. researchgate.netnih.gov Female rodents exposed to MSG have shown reduced fertility, with fewer pregnancies, smaller litter sizes, and in some cases, complete infertility at higher doses. consensus.app

MSG administration has also been associated with hormonal imbalances affecting fertility. Studies have reported decreased levels of serum testosterone, luteinizing hormone (LH), and follicle-stimulating hormone (FSH) in male rats following MSG exposure. bhu.ac.inimrpress.comnih.govtandfonline.commdpi.comviamedica.pl In females, MSG exposure has been linked to decreased levels of LH, FSH, estrogen, progesterone, and prolactin. consensus.app These hormonal alterations can disrupt the hypothalamic-pituitary-gonadal axis, which is crucial for reproductive homeostasis and function. bhu.ac.inmdpi.comnih.govmdpi.com

Table 3: Effects of MSG on Sperm Parameters in Male Rats

ParameterObservation in MSG-Treated GroupsSupporting Studies
Sperm CountSignificantly decreased bhu.ac.inresearchgate.netresearchgate.netnih.govimrpress.comnih.gov
Sperm MotilityDecreased researchgate.netmdpi.com
Abnormal MorphologyIncreased nih.govbhu.ac.inresearchgate.netresearchgate.netnih.govviamedica.pl
Live Spermatozoa (%)Decreased researchgate.net

Table 4: Effects of MSG on Reproductive Hormone Levels

HormoneObservation in MSG-Treated Male GroupsObservation in MSG-Treated Female GroupsSupporting Studies (Male)Supporting Studies (Female)
TestosteroneDecreased levelsNot specified bhu.ac.inresearchgate.netimrpress.comnih.govtandfonline.commdpi.comviamedica.pl-
LHDecreased levelsDecreased levels bhu.ac.inimrpress.comnih.govtandfonline.commdpi.comviamedica.pl consensus.app
FSHDecreased levels (sometimes increased due to feedback)Decreased levels bhu.ac.innih.govtandfonline.comviamedica.pl consensus.app
EstrogenNot specifiedDecreased levels- consensus.app
ProgesteroneNot specifiedDecreased levels- consensus.app
ProlactinNot specifiedDecreased levels- consensus.app

Ovarian and Testicular Morphological Alterations

Histological studies have revealed significant morphological changes in the ovaries and testes of animals exposed to MSG. In the testes, MSG can cause testicular hemorrhage, degeneration, and alterations of sperm cell populations. bhu.ac.innih.govnih.gov Observed changes include shrinking of seminiferous tubules, inhibited spermatogenesis, absence of spermatids and spermatozoa in tubules, and histological changes affecting both the germinal epithelium and Leydig cells. bhu.ac.in Other reported alterations include atrophy, uneven epithelium, loss of germ cells, arterial hyperemia in seminiferous tubules, irregular and congested blood vessels, disorganized testicular structure, degenerated interstitial tissue, and damage to the seminiferous epithelium. bhu.ac.in A decrease in the layers of spermatogenic cells and the presence of pyknotic nuclei and sloughed cells in the tubule lumina have also been noted. bhu.ac.in High concentrations of glutamate may hyperstimulate glutamate receptors in spermatogenic cells, potentially inducing pathological alterations in testicular tissues. researchgate.net

In the ovaries, histological findings in MSG-treated groups have shown evidence of cellular hypertrophy, degenerative, and atrophic changes. nih.gov Degenerative changes in the oocyte and zona granulosa have been observed, being more pronounced at higher doses. nih.gov Vacuolation in ovarian tissue may also be present. nih.gov MSG can also cause degenerative and atrophic changes in the fallopian tubes. consensus.app

Effects on Other Organ Systems: Spleen and Hematopoiesis

Research has also explored the effects of MSG on the spleen, a key organ involved in immune function and hematopoiesis. Studies in rats have shown that MSG administration can induce changes in splenic structure and function. hilarispublisher.comresearchgate.netuzhnu.edu.uaneliti.comresearchgate.net

Histological examination of the spleen in MSG-treated rats has revealed a disruption in the normal architecture. hilarispublisher.comresearchgate.net This includes small-sized splenic lymphatic follicles with an absence or rarity of germinal centers, and large congested blood vessels. hilarispublisher.comresearchgate.net The differentiation between the red and white pulps may become indistinct. hilarispublisher.comresearchgate.net Atrophy of the white pulp and stagnation in the red pulp have also been detected. researchgate.netneliti.com Morphological elements of chronic delay, an abundance of hemosiderophages, and cell elements of hematopoiesis, particularly megakaryocytes, have been observed in the red pulp. researchgate.net Degenerative and atrophic changes in the spleen have been reported. researchgate.netresearchgate.net

MSG treatment has been associated with increased oxidative stress in splenic tissue, indicated by elevated levels of malondialdehyde (MDA) and decreased levels of reduced glutathione (GSH), superoxide dismutase (SOD), and catalase (CAT). hilarispublisher.com Furthermore, immunohistochemical staining has demonstrated a marked decrease in CD3-positive T-lymphocytes in the spleen of MSG-treated animals. hilarispublisher.comresearchgate.net These findings suggest potential immunotoxic effects of MSG on the spleen. hilarispublisher.comresearchgate.net

Table 5: Changes in Spleen Morphology and Markers Following MSG Administration

ParameterObservation in MSG-Treated GroupsSupporting Studies
Splenic Lymphatic FolliclesSmall-sized, absence/rarity of germinal centers hilarispublisher.comresearchgate.net
Blood VesselsLarge, congested hilarispublisher.comresearchgate.net
Red/White Pulp DifferentiationIndistinct hilarispublisher.comresearchgate.net
White PulpAtrophy, degeneration researchgate.netneliti.comresearchgate.net
Red PulpStagnation, hemosiderophages, hematopoietic elements (megakaryocytes) researchgate.netneliti.com
Malondialdehyde (MDA)Significantly increased hilarispublisher.com
Reduced Glutathione (GSH)Significantly decreased hilarispublisher.com
Superoxide Dismutase (SOD)Decreased activity hilarispublisher.com
Catalase (CAT)Decreased activity hilarispublisher.com
CD3-positive T-lymphocytesMarked decrease hilarispublisher.comresearchgate.net

Immunological and Genotoxic Effects of Monosodium Glutamate

Modulation of the Immune System and Inflammatory Responses

Studies suggest that monosodium glutamate (B1630785) can influence the immune system by promoting a state of low-grade inflammation and affecting key immune cell populations. This modulation is characterized by changes in the expression of specific signaling molecules and direct effects on immune cells such as thymocytes.

Exposure to monosodium glutamate has been associated with the induction of a chronic low-grade inflammatory state. This is partly mediated by the increased expression of pro-inflammatory cytokines, which are crucial signaling proteins in the immune system. nih.gov Administration of MSG in animal models has been shown to increase the mRNA expression of inflammatory genes, including those for Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). nih.gov In rat studies, MSG treatment led to a significant elevation of TNF-α and IL-6 in the brain, with a notable increase in the gene expression of both cytokines. nih.gov This inflammatory response is thought to be linked to oxidative stress, where an overproduction of free radicals triggers the excessive release of these pro-inflammatory cytokines, potentially leading to cellular injury. nih.govnih.gov Some studies have also observed an increase in serum levels of IL-1β alongside TNF-α following MSG administration. ekb.eg

The thymus gland is a primary lymphoid organ responsible for the maturation of T-lymphocytes (thymocytes). Research indicates that this compound can exert effects on these developing immune cells. Studies have demonstrated that MSG can induce oxidative stress within the thymus. Furthermore, in vitro studies on rat thymocytes have shown that MSG exposure can lead to a dose-dependent increase in apoptotic cell death. nih.govresearchgate.net This increase in apoptosis is associated with a downregulation of the anti-apoptotic protein Bcl-2, while the levels of the pro-apoptotic protein Bax did not significantly change. nih.govresearchgate.netnih.gov The resulting shift in the Bcl-2/Bax ratio appears to be a significant factor in the induction of thymocyte apoptosis by MSG. nih.govresearchgate.netnih.gov Histological examinations of the thymus in MSG-treated rats have revealed disruptions in the lobular architecture, with a marked decrease in T-lymphocytes in the cortical region.

Genotoxicity and DNA Damage Research

Genotoxicity refers to the property of chemical agents that damages the genetic information within a cell, causing mutations, and which may lead to cancer. A body of research has investigated the potential for this compound to induce such damage to DNA.

One of the proposed mechanisms for MSG-induced genotoxicity is through the induction of oxidative stress. ijper.org The excessive production of reactive oxygen species (ROS) can lead to functional damage to cellular DNA. researchgate.net Studies have indicated that MSG consumption may lead to the formation of micronuclei (MN), which are small, extranuclear bodies that contain damaged chromosome fragments or whole chromosomes that were not incorporated into the nucleus during cell division. urncst.comurncst.com The formation of micronuclei is considered a biomarker of carcinogenesis. urncst.comurncst.com In vivo studies using the rat bone marrow micronucleus test showed that MSG administration significantly increased the formation of micronucleated polychromatic erythrocytes. ijper.org In vitro studies on cultured human lymphocytes also demonstrated that MSG significantly and dose-dependently increased the frequencies of micronuclei. nih.gov

Research has shown that this compound has the potential to induce chromosomal aberrations (CAs) and other chromosomal disruptions. ijper.org MSG-induced DNA damage can manifest as single and double-stranded breaks, mutations, and both structural and numerical chromosomal aberrations. urncst.comresearchgate.net In vitro studies on cultured human lymphocytes have demonstrated that MSG can significantly increase the frequency of CAs and sister-chromatid exchanges (SCEs) in a dose-dependent manner. nih.gov The use of techniques like Random Amplified Polymorphic DNA-Polymerase Chain Reaction (RAPD-PCR) has revealed that MSG treatment can lead to changes in band intensity and the gain or loss of bands, indicating DNA damage. urncst.comnih.gov Furthermore, MSG has been suggested to have the potential to suppress tumor suppressor genes. ijper.org

Apoptosis, or programmed cell death, is a natural and essential process for removing damaged or unwanted cells. However, the inappropriate induction of apoptosis can be a marker of genotoxicity. ijper.org Studies have indicated that this compound exposure can trigger apoptosis. ijper.org This can occur through the intrinsic apoptosis pathway. researchgate.net Research has shown that MSG can elicit the response of stress genes like gadd45 (growth arrest and DNA damage-inducible 45), which are involved in cell cycle arrest, DNA repair, and apoptosis. ijper.org In some cellular models, MSG exposure appeared to trigger apoptosis rather than DNA repair mechanisms. ijper.org Furthermore, studies have shown that MSG can induce apoptosis in both naive and memory human B cells in a dose-dependent manner. nih.gov In rat thymocytes, MSG-induced apoptosis is linked to the downregulation of the Bcl-2 protein, which plays a key anti-apoptotic role. nih.govresearchgate.net

Role of Endogenous DNA Repair Mechanisms (e.g., Nucleotide Excision Repair, Base Excision Repair)

The genotoxic effects attributed to this compound (MSG), primarily mediated through the induction of oxidative stress and the generation of reactive oxygen species (ROS), trigger a cellular response aimed at preserving genomic integrity. This response heavily relies on the activation of endogenous DNA repair mechanisms. Among the various DNA repair pathways, Base Excision Repair (BER) and Nucleotide Excision Repair (NER) are paramount in addressing the types of DNA damage induced by MSG. urncst.comurncst.comstmjournals.in

The cellular machinery for DNA repair is a complex and sophisticated system that recognizes and corrects damage to the DNA molecule. In the context of MSG-induced genotoxicity, which often involves oxidative damage to DNA bases, the BER and NER pathways play crucial and distinct roles. urncst.comresearchgate.net

Base Excision Repair (BER):

The Base Excision Repair (BER) pathway is the primary mechanism for repairing small, non-helix-distorting base lesions, including the oxidative DNA damage that can result from exposure to substances like MSG. urncst.com The process is initiated by a specific DNA glycosylase that recognizes and removes the damaged base. For instance, 8-oxoguanine, a common form of oxidative DNA damage, is recognized and excised by 8-oxoguanine DNA glycosylase (OGG1).

Following the removal of the damaged base, an apurinic/apyrimidinic (AP) site is created. This AP site is then processed by an AP endonuclease, such as APE1, which cleaves the phosphodiester backbone. The resulting gap is filled in by a DNA polymerase, and the final nick is sealed by a DNA ligase, thus restoring the original DNA sequence.

Research on the effects of glutamate, the principal component of MSG, on neuronal cells has provided insights into the potential activation of the BER pathway. Studies have shown that glutamate can induce an increase in the expression and activity of APE1, a critical enzyme in the BER pathway. This upregulation of APE1 suggests a cellular response to repair the oxidative DNA damage triggered by glutamate.

Nucleotide Excision Repair (NER):

The Nucleotide Excision Repair (NER) pathway is responsible for removing bulky, helix-distorting DNA lesions. While typically associated with damage from UV radiation and environmental mutagens, NER can also act as a backup mechanism for repairing some forms of oxidative DNA damage, particularly when the BER pathway is overwhelmed. urncst.com

The NER pathway involves the recognition of the distorted DNA helix by a complex of proteins, including XPC-RAD23B. Subsequently, the DNA around the lesion is unwound by helicases, and a segment of the damaged strand is excised by endonucleases. A DNA polymerase then synthesizes a new, correct strand using the undamaged strand as a template, and a DNA ligase seals the final gap.

While direct quantitative data on the specific upregulation of NER-related genes or proteins in response to MSG is limited in the currently available literature, the established genotoxic and oxidative-stress-inducing properties of MSG strongly imply the involvement of this repair pathway as a crucial component of the cellular defense against MSG-induced DNA damage. urncst.comurncst.com

Detailed Research Findings

The following table summarizes key research findings related to the role of DNA repair mechanisms in the context of this compound and its principal component, glutamate.

Study Focus Model System Key Findings Implication for DNA Repair Reference
General review of MSG genotoxicityLiterature ReviewThis compound can induce genomic instabilities, and these are primarily counteracted by the NER and BER pathways.Highlights the central role of NER and BER in repairing MSG-induced DNA damage. urncst.comurncst.com
Glutamate-induced oxidative DNA damageNeuronal cell culturesGlutamate exposure leads to an increase in the expression and activity of APE1, a key enzyme in the Base Excision Repair pathway.Suggests a specific mechanism by which cells upregulate the BER pathway to cope with glutamate-induced DNA damage.
MSG-induced oxidative stressIn vivo (animal models)This compound administration leads to the generation of reactive oxygen species (ROS), which are known to cause oxidative DNA damage.Provides the underlying mechanism for the activation of DNA repair pathways, particularly BER, which specializes in repairing oxidative lesions. researchgate.net

Interactive Data Table: Key Proteins in NER and BER Pathways

The table below provides an overview of some of the key proteins involved in the Nucleotide Excision Repair and Base Excision Repair pathways, which are pertinent to the repair of DNA damage potentially induced by this compound.

Pathway Protein Function
Nucleotide Excision Repair (NER) XPCDamage recognition
ERCC1Nuclease (5' incision)
XPFNuclease (5' incision)
XPGNuclease (3' incision)
Base Excision Repair (BER) OGG1DNA glycosylase (removes 8-oxoguanine)
APE1AP endonuclease
XRCC1Scaffold protein, coordinates repair steps
DNA Polymerase βGap filling
DNA Ligase IIISeals nicks in the DNA

Advanced Research Methodologies and Analytical Approaches for Monosodium Glutamate

In Vitro Experimental Models in Monosodium Glutamate (B1630785) Research

In vitro models are indispensable tools for dissecting the cellular and molecular mechanisms underlying the biological effects of monosodium glutamate (MSG). These systems permit controlled investigations into specific pathways without the complexities of a whole organism.

Cell Culture Studies for Mechanistic Elucidation

Cell culture systems provide a controlled environment to investigate the direct effects of MSG on various cell types, helping to elucidate the molecular mechanisms of action. Studies have utilized a range of cell lines to explore pathways such as oxidative stress, apoptosis, and cellular stress responses.

One key mechanism investigated is excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage. While this is a primary focus in neuroscience, the principles can be extended to other cell types possessing glutamate receptors. Another significant area of research is oxidative stress. Studies have shown that MSG can lead to the formation of reactive oxygen species (ROS), which are known biomarkers of carcinogenesis, and can cause genomic instabilities.

Intestinal epithelial cells exposed to MSG have been shown to exhibit cellular stress, endoplasmic reticulum stress, and mitochondrial dysfunction, ultimately leading to cell death. The molecular mechanisms of MSG-induced cell death often involve the intrinsic apoptosis pathway.

The table below summarizes various cell lines used in MSG research and the mechanistic insights gained.

Cell LineModel SystemKey Mechanistic Findings
SH-SY5YHuman neuroblastomaInvestigates glutamate-induced cytotoxicity, oxidative stress, and apoptosis independent of glutamate receptors.
HT-22Mouse hippocampal neuronalStudies caspase-independent apoptosis mediated by calpain and AIF translocation.
PC12Rat pheochromocytomaUsed to study dose- and time-dependent neurotoxicity and neuronal differentiation.
Caco-2Human colorectal adenocarcinomaModels intestinal epithelial barrier and investigates cellular stress and mitochondrial dysfunction.
RAW 264.7Mouse macrophageEvaluates pro-inflammatory responses and cytotoxicity through oxidative stress.

Tumor Cell Line Cytotoxicity Assays

The cytotoxic potential of this compound has been evaluated in various cancer cell lines to understand its effects on cell viability and proliferation. These assays are crucial for determining the direct impact of MSG on cancer cells and exploring its potential chemopreventive or, conversely, proliferative effects.

Commonly employed methods to assess cytotoxicity include the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability, and the trypan blue exclusion test, which distinguishes viable from non-viable cells.

Research on the human promyelocytic leukemia cell line, HL-60, has demonstrated that MSG can induce a dose-dependent cytotoxic effect, leading to a decrease in tumor cell growth. This cytotoxicity was associated with internucleosomal DNA fragmentation, a hallmark of apoptosis, suggesting a potential chemopreventive role. In contrast, studies on colon cancer cell lines SW620 and SW480 have shown a significant increase in the number of viable cancer cells after treatment with various concentrations of MSG for 24 hours. These findings suggest that MSG may alter the expression of genes related to cancer pathways in these specific cell types.

The following table presents findings from cytotoxicity assays of MSG on different tumor cell lines.

Tumor Cell LineAssay MethodObserved Effect
HL-60 (Human Leukemia)Trypan Blue ExclusionDose-dependent decrease in cell viability
SW620 (Colon Cancer)MTT AssaySignificant increase in viable cells after 24h
SW480 (Colon Cancer)MTT AssaySignificant increase in viable cells after 24h

In Vivo Animal Models in this compound Studies

In vivo animal models are critical for understanding the systemic and long-term effects of this compound consumption. These models allow for the investigation of complex physiological and behavioral responses that cannot be fully replicated in in vitro systems.

Rodent Models for Physiological, Behavioral, and Organ-Specific Investigations

Rodents, primarily mice and rats, are the most extensively used animal models in MSG research. Neonatal administration of MSG, in particular, is a widely studied model for inducing obesity and features of type 2 diabetes. This treatment can lead to the destruction of neurons in the arcuate nucleus of the hypothalamus, a key region for regulating energy balance. The resulting phenotype in these animals often includes hyperinsulinemia, insulin (B600854) resistance, and obesity.

Physiological Investigations:

Metabolic Effects: Neonatal MSG treatment in rodents is a well-established model for studying obesity and metabolic syndrome. These models exhibit features such as increased body weight, hyperinsulinemia, and impaired glucose tolerance.

Organ-Specific Effects: Studies have reported various organ-specific effects of MSG administration in rodents. These include hepatotoxicity, characterized by elevated liver enzymes (AST and ALT), and potential testicular damage with abnormal sperm morphology. MSG has also been shown to induce oxidative stress in brain tissues.

Behavioral Investigations:

Anxiety and Depression: Some studies have reported depressive-like symptoms in mice following oral administration of MSG. However, results on anxiety-related behaviors have been inconsistent.

Learning and Memory: Neonatal treatment with high doses of MSG has been associated with deficits in learning and spatial memory in rodents.

Drosophila melanogaster as a Model for Toxicity, Genotoxicity, and Lifespan Research

The fruit fly, Drosophila melanogaster, serves as a valuable model organism for toxicological and genotoxicological studies of MSG due to its short lifespan, genetic tractability, and well-understood biology.

Research using Drosophila has shown that high concentrations of MSG can reduce the lifespan of the flies. Conversely, concentrations corresponding to the human acceptable daily intake (ADI) were found to be non-toxic and did not negatively impact lifespan parameters. Some studies have even suggested a potential protective effect of moderate MSG concentrations against oxidative toxins. Continuous long-term exposure to MSG, however, has been linked to a reduction in lifespan.

The table below summarizes key findings from Drosophila melanogaster studies on MSG.

EndpointObservation
Toxicity High concentrations showed toxic effects and reduced viability.
Genotoxicity Concentrations equivalent to human ADI were not genotoxic.
Lifespan High concentrations significantly decreased longevity. Long-term exposure reduced lifespan.
Antitoxicity Medium concentrations showed protective effects against oxidative toxins.

Methodological Considerations for Route and Duration of Administration in Animal Studies

The route and duration of MSG administration are critical variables that can significantly influence the outcomes of animal studies.

Route of Administration:

Oral Administration: This route, often through gavage or inclusion in the diet, is considered more relevant to human consumption patterns. Both subcutaneous injection and oral administration of MSG to immature animals have been shown to result in neuronal losses in the hypothalamus.

Parenteral Administration (Subcutaneous or Intraperitoneal): These routes bypass the metabolic processes of the digestive system and can lead to more direct systemic exposure. Neonatal subcutaneous injection of MSG is a common method for inducing hypothalamic lesions and metabolic syndrome in rodents. It is important to note that the effects of MSG can differ depending on whether it is administered with or without food, as this affects its kinetics.

Duration of Administration:

Neonatal Administration: A critical window for inducing long-lasting effects, particularly neurodevelopmental and metabolic changes. The neuronal damage caused by neonatal MSG administration is often irreversible.

Chronic Administration: Long-term studies are essential for evaluating the cumulative effects of MSG consumption on various physiological and behavioral parameters. Chronic exposure has been linked to a range of effects, including alterations in social interaction in mice.

The choice of administration route and duration must be carefully considered and justified in the context of the specific research question to ensure the relevance and interpretability of the findings.

Biomarker Discovery and Validation in this compound Exposure Assessment

The assessment of this compound (MSG) exposure and its biological effects relies on the identification and validation of specific biomarkers. These indicators can provide objective measures of exposure and early signs of potential physiological alterations. Research has focused on a range of biomarkers, including those related to oxidative stress, organ injury, and molecular or genetic changes.

Oxidative Stress Biomarkers (e.g., Malondialdehyde, Glutathione (B108866), Superoxide (B77818) Dismutase, Catalase)

Exposure to MSG has been linked to an imbalance in the body's oxidative defense systems, leading to a state of oxidative stress. Several key biomarkers are utilized to quantify this phenomenon.

Malondialdehyde (MDA): As an end product of lipid peroxidation, elevated levels of MDA are a primary indicator of oxidative damage to cellular membranes. Studies have consistently shown that MSG administration in animal models leads to a significant increase in MDA levels in various tissues, including the brain, liver, and kidneys nih.govijcrt.orgresearchgate.net. This suggests that MSG can induce lipid peroxidation, a process that can impair cell function.

Glutathione (GSH): This antioxidant plays a crucial role in detoxifying reactive oxygen species (ROS). Research indicates that MSG exposure is associated with a depletion of GSH concentrations in brain tissues nih.gov. A decrease in GSH levels signifies a compromised antioxidant defense, rendering cells more susceptible to oxidative damage.

Superoxide Dismutase (SOD) and Catalase (CAT): These are two major antioxidant enzymes that work in concert to neutralize harmful superoxide radicals and hydrogen peroxide. Studies have reported a significant decrease in the activities of both SOD and CAT in cardiac tissue and other organs following MSG administration nih.gov. This reduction in enzymatic activity can lead to an accumulation of ROS, contributing to cellular damage.

Oxidative Stress Biomarkers in this compound Exposure

BiomarkerPrimary FunctionObserved Change with MSG ExposureSignificance
Malondialdehyde (MDA)Marker of lipid peroxidationIncreased levelsIndicates oxidative damage to cell membranes
Glutathione (GSH)Key antioxidantDecreased levelsRepresents a weakened antioxidant defense system
Superoxide Dismutase (SOD)Antioxidant enzymeDecreased activityLeads to accumulation of superoxide radicals
Catalase (CAT)Antioxidant enzymeDecreased activityResults in the accumulation of hydrogen peroxide

Organ Injury Biomarkers (e.g., Serum Transaminases, Lactate (B86563) Dehydrogenase, Urea (B33335), Creatinine)

Biomarkers of organ injury are crucial for assessing the potential impact of MSG on specific organs, particularly the liver and kidneys.

Serum Transaminases (ALT and AST): Alanine (B10760859) transaminase (ALT) and aspartate transaminase (AST) are enzymes primarily located in the liver. Elevated serum levels of these enzymes are widely recognized as indicators of liver damage. Studies have shown that MSG administration can lead to a significant increase in the activities of serum ALT and AST, suggesting potential hepatotoxic effects ijcrt.orgnih.govoup.com.

Lactate Dehydrogenase (LDH): This enzyme is present in various tissues, and its release into the bloodstream can signal cell damage. Increased levels of LDH have been observed in cardiac tissue following MSG administration, pointing to possible cardiotoxic effects nih.govoup.com.

Urea and Creatinine (B1669602): These are key biomarkers for kidney function. Elevated levels of urea and creatinine in the serum can indicate impaired renal function. Research has suggested that MSG exposure may be associated with adverse effects on renal function, as indicated by changes in these biomarkers.

Organ Injury Biomarkers in this compound Exposure

BiomarkerPrimary Organ AssociationObserved Change with MSG ExposureSignificance
Alanine Transaminase (ALT)LiverIncreased serum levelsIndicates potential liver cell damage
Aspartate Transaminase (AST)Liver, HeartIncreased serum levelsSuggests potential liver or other organ damage
Lactate Dehydrogenase (LDH)Heart, Liver, KidneysIncreased serum levelsGeneral marker of cell and tissue damage
UreaKidneysIncreased serum levelsMay indicate impaired kidney function
CreatinineKidneysIncreased serum levelsSuggests potential renal dysfunction

Molecular and Genetic Biomarkers

Beyond oxidative stress and organ-specific injury, research has delved into the molecular and genetic biomarkers that may be altered by MSG exposure. These biomarkers can provide insights into the underlying mechanisms of MSG's biological effects.

DNA Damage: Studies have indicated that MSG may have genotoxic potential. This is assessed through various biomarkers, including:

Chromosomal Aberrations: An increased frequency of chromosomal aberrations has been observed in human cell cultures exposed to MSG, suggesting it may have cancerous effects on the host cell genome nih.govresearchgate.netsemanticscholar.orgakjournals.com.

Micronuclei (MN) Formation: The formation of micronuclei is a recognized biomarker of carcinogenesis. Research has shown that MSG consumption can lead to an increased frequency of micronuclei researchgate.netakjournals.comresearchgate.net.

DNA Strand Breaks: MSG-induced DNA damage can manifest as single and double-stranded breaks researchgate.netsemanticscholar.orgakjournals.com.

Apoptosis-Related Gene Expression: Apoptosis, or programmed cell death, is a critical cellular process. Alterations in the expression of genes that regulate apoptosis can be indicative of cellular stress. Key apoptosis-related biomarkers influenced by MSG include:

p53: This tumor suppressor gene plays a vital role in cell cycle regulation and apoptosis. Increased expression of p53 has been reported in rats exposed to MSG nih.gov.

Bax and Bcl-2: These proteins are crucial regulators of apoptosis, with Bax being pro-apoptotic and Bcl-2 being anti-apoptotic. MSG treatment has been shown to induce the downregulation of Bcl-2 protein, which can shift the balance towards apoptosis nih.govrsc.org.

Gadd45: Growth arrest and DNA damage-inducible 45 (Gadd45) genes are involved in cell cycle arrest, DNA repair, and apoptosis. MSG has been reported to elicit the response of these stress genes nih.gov.

Other Molecular Markers:

Proliferating Cell Nuclear Antigen (PCNA): As a biomarker for cell proliferation, increased expression of PCNA has been observed following MSG exposure nih.gov.

Analytical Methodologies for this compound Quantification in Research Samples

Accurate and reliable quantification of MSG in various research samples, including food products and biological matrices, is essential for exposure assessment and toxicological studies. A range of analytical techniques has been developed and employed for this purpose.

Chromatographic Techniques (e.g., High-Performance Liquid Chromatography, High-Performance Thin Layer Chromatography, Gas Chromatography)

Chromatographic methods are widely used for the separation and quantification of MSG due to their high sensitivity and specificity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most commonly used technique for MSG analysis akjournals.comakjournals.comresearchgate.net. The method often involves a derivatization step to make the non-chromophoric glutamate molecule detectable by UV or fluorescence detectors. Common derivatizing agents include o-phthaldialdehyde (OPA) and 1-Fluoro-2,4-dinitrobenzene (DNFB) oup.commoca.net.ua. HPLC methods are valued for their accuracy, precision, and robustness in determining MSG content in a variety of food samples oup.commoca.net.ua.

High-Performance Thin Layer Chromatography (HPTLC): HPTLC offers a simpler and faster alternative for MSG quantification. This method typically involves spotting the sample on a silica gel plate, developing the chromatogram with a suitable mobile phase, and then performing post-chromatographic derivatization, often with a ninhydrin solution, for visualization and densitometric scanning nih.govnih.govresearchgate.net. HPTLC methods have been successfully applied to the estimation of MSG in various food products nih.govnih.govresearchgate.net.

Gas Chromatography (GC): GC is another technique used for MSG determination. This method requires the conversion of the non-volatile glutamic acid into a volatile derivative, such as a trimethylsilyl ether or a trifluoroacetate/butyl ester, before injection into the GC system nih.gov.

Chromatographic Techniques for this compound Quantification

TechniquePrincipleCommon Derivatization AgentsKey Advantages
High-Performance Liquid Chromatography (HPLC)Separation based on differential partitioning between a stationary and mobile phase.o-phthaldialdehyde (OPA), 1-Fluoro-2,4-dinitrobenzene (DNFB)High sensitivity, accuracy, and precision.
High-Performance Thin Layer Chromatography (HPTLC)Planar chromatography with densitometric detection.NinhydrinSimple, fast, and cost-effective.
Gas Chromatography (GC)Separation of volatile compounds in a gaseous mobile phase.Trimethylsilyl (TMS) ethers, Trifluoroacetate (TFA)/butyl estersGood for specific applications, though requires derivatization to a volatile form.

Spectrophotometric and Potentiometric Methods

In addition to chromatographic techniques, spectrophotometric and potentiometric methods provide alternative approaches for MSG quantification.

Spectrophotometric Methods: These methods are often based on a color-forming reaction with MSG. For instance, a reaction with ninhydrin produces a colored compound that can be measured at a specific wavelength, such as 571 nm ijcrt.org. Another approach involves an enzymatic reaction where glutamate oxidase and peroxidase are used to produce a colored chromogen with 4-aminoantipyrine and phenol, which can be measured spectrophotometrically akjournals.comresearchgate.net. These methods are generally simple and cost-effective.

Potentiometric Methods: Potentiometry involves measuring the potential difference between two electrodes. For MSG analysis, a modified multiwalled carbon nanotube-based molecularly imprinted polymer has been used to create a selective sensor. This sensor exhibits a response to MSG, allowing for its quantification with a low detection limit rsc.orgresearchgate.net. Potentiometric methods can offer high sensitivity and a rapid response time rsc.orgresearchgate.net.

DNA Damage Detection Assays (e.g., Random Amplified Polymorphic DNA Polymerase Chain Reaction, Comet Assay)researchgate.net

Advanced methodologies are employed to investigate the potential for this compound (MSG) to induce DNA damage. Among these, the Random Amplified Polymorphic DNA (RAPD) Polymerase Chain Reaction (PCR) and the Comet Assay are significant in vitro techniques utilized to assess genotoxicity in human peripheral blood lymphocytes. nih.govurncst.com

The RAPD-PCR technique is a method that uses short, arbitrary primers to amplify random segments of a DNA template. Changes in the resulting amplification patterns, such as the appearance or disappearance of DNA bands or variations in their intensity, can indicate genetic alterations. urncst.com The Comet Assay, or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. Damaged DNA migrates further in an electric field, creating a "comet" shape with a tail, the characteristics of which can be measured to quantify the extent of DNA damage. urncst.com

Detailed Research Findings

A key study investigated the genotoxic potential of this compound in cultured human lymphocytes at six concentrations: 250, 500, 1000, 2000, 4000, and 8000 μg/mL. nih.govurncst.com

Random Amplified Polymorphic DNA (RAPD) Polymerase Chain Reaction (PCR) Analysis:

In the RAPD analysis, treatment with this compound led to noticeable changes in the DNA amplification profiles compared to a control group. These alterations included the disappearance of normal bands, the appearance of new bands, and variations in the intensity of the bands. urncst.com Such changes suggest that this compound may induce DNA damage, including single and double-strand breaks, mutations, and chromosomal rearrangements.

To quantify these changes, a Genomic Stability Template (GST) was calculated based on the alterations observed with ten different arbitrary primers. The results, as detailed in the table below, show a concentration-dependent increase in genomic template instability.

Table 1: Changes in RAPD Profiles in Human Lymphocytes Treated with this compound
Concentration (µg/mL)Total Number of BandsPolymorphic Bands (Disappeared + Appeared)Genomic Template Stability (%)
Control1250100
2501251786.40
5001252480.80
10001253175.20
20001253968.80
40001254663.20
80001255258.40

Comet Assay Analysis:

The Comet assay revealed that all tested concentrations of this compound induced DNA damage in isolated human lymphocytes after a one-hour in vitro exposure. nih.govurncst.com The extent of DNA damage was quantified by measuring the tail length, the percentage of DNA in the tail, and the olive tail moment. A statistically significant, concentration-dependent increase in these parameters was observed, indicating a rise in DNA strand breaks with higher concentrations of this compound.

Table 2: Comet Assay Parameters in Human Lymphocytes Exposed to this compound
Concentration (µg/mL)Mean Tail Length (µm) ± SEMean Tail DNA (%) ± SEMean Olive Tail Moment ± SE
Control5.83 ± 0.216.15 ± 0.324.78 ± 0.25
25010.27 ± 0.3411.48 ± 0.419.87 ± 0.38
50014.72 ± 0.4516.81 ± 0.5314.55 ± 0.49
100019.18 ± 0.5822.14 ± 0.6719.23 ± 0.61
200023.64 ± 0.7127.47 ± 0.8223.91 ± 0.74
400028.11 ± 0.8532.80 ± 0.9828.59 ± 0.88
800032.57 ± 0.9938.13 ± 1.1433.27 ± 1.02

These findings from both RAPD-PCR and the Comet assay suggest that this compound has the potential to be genotoxic to human peripheral blood lymphocytes in vitro. nih.govurncst.com

Clinical and Epidemiological Perspectives on Monosodium Glutamate

Clinical Trials Investigating Monosodium Glutamate (B1630785) Effects in Human Subjects

Clinical trials in humans have investigated the physiological and metabolic responses to MSG consumption, examining both acute and chronic exposure scenarios and health outcomes at typical dietary intake levels. nih.govmdpi.comconsensus.appuhhospitals.orgmaxapress.com Studies have also explored the effects of MSG in specific populations and dietary contexts, such as the elderly or in low-sodium formulations. nih.govconsensus.appuhhospitals.orgresearchgate.net

Health Outcomes at Typical Dietary Intake Levels

At typical dietary intake levels, which are estimated to be around 0.3–1.0 g per day in European industrialized countries and 0.3 to 0.5 g/day in Asian countries, MSG is generally considered safe. nih.govportalnepas.org.br The average daily intake for the general Chinese population was reported as 1.11 g/d in a 2023 study. mdpi.com The European Food Safety Authority (EFSA) has established an acceptable daily intake (ADI) of 30 mg/kg body weight per day for glutamic acid and its salts. mdpi.com Some studies suggest that MSG intake in certain European nations might exceed this ADI, indicating a potential area of concern. mdpi.com However, many studies conclude that normal dietary MSG use is unlikely to significantly influence energy intake, body weight, or fat metabolism. examine.com

Studies in Specific Patient Populations and Dietary Contexts (e.g., Elderly, Low-Sodium Formulations)

MSG's ability to enhance flavor has led to investigations into its potential use in specific populations, such as the elderly, who may experience reduced taste sensitivity (hypogeusia) and decreased appetite. portalnepas.org.brexamine.com Studies have explored supplementing meals with MSG to improve food palatability and potentially increase food intake in elderly individuals. examine.comnih.govresearchgate.net Some research suggests that appropriate MSG fortification may improve food intake and nutritional status in elderly and nutritionally deficient patients, potentially enhancing their quality of life. examine.comresearchgate.net For instance, a study involving elderly inpatients showed that MSG supplementation improved recognition ability and increased peripheral lymphocytes, although protein nutritional status remained unchanged. nih.govresearchgate.net

MSG can also be used to reduce sodium content in foods while maintaining palatability. portalnepas.org.br This application is particularly relevant in dietary contexts aiming for lower sodium intake. Research is ongoing to evaluate the percentage of sodium reduction achievable with MSG in various foods without compromising sensory quality. portalnepas.org.br

Epidemiological Studies on Monosodium Glutamate Consumption and Population Health Associations

Epidemiological studies aim to identify associations between MSG consumption patterns in populations and long-term health outcomes or disease incidence. nih.govmdpi.comlongdom.org These studies provide valuable insights into potential public health implications of widespread MSG use.

Long-Term Health Effects and Disease Incidence

Epidemiological studies specifically examining the long-term health effects and disease incidence related to MSG consumption are limited, and results have sometimes been controversial. longdom.orgscispace.com Some reviews indicate that while preclinical studies have associated high-dose MSG administration with various adverse effects, the relevance of these findings to typical human dietary intake is questionable due to methodological flaws, particularly concerning the administration of excessive doses. nih.govresearchgate.net

Early epidemiological surveys using questionnaires to assess the relationship between MSG and symptoms often reported non-specific symptoms. longdom.orgscispace.com More recent reviews emphasize the need for further well-designed clinical and epidemiological studies to fully understand the long-term implications of MSG consumption on human health. nih.govconsensus.appresearchgate.net

Association with Overweight and Obesity in Human Cohorts

The association between MSG consumption and overweight or obesity in human cohorts has been a subject of several epidemiological studies, with mixed findings. nih.govmaxapress.comexamine.comlongdom.orgcambridge.orgtandfonline.com Some studies have reported a positive association, while others have found no such link. longdom.orgscispace.com

The INTERMAP cross-sectional study in China found a positive association between MSG consumption and increased body mass index (BMI) and a higher prevalence of overweight among MSG users compared to non-users. nih.govnih.govnih.gov Another study, the China Health and Nutrition Survey (CHNS), an open-cohort study, also seemed to support these findings, associating MSG intake with increased BMI and prevalence of metabolic syndrome. nih.gov

However, other epidemiological studies have not found a significant association between MSG intake and weight gain. examine.comlongdom.orgcambridge.orgcambridge.org For example, the Jiangsu Nutrition Study, which followed Chinese adults over 5 years, reported that MSG intake was not associated with significant weight gain after adjusting for various factors. cambridge.orgcambridge.org When total glutamate intake was considered, an inverse association with weight gain was initially observed, but this disappeared after accounting for other dietary factors like rice intake or food patterns. cambridge.orgcambridge.org

Differences in study design, populations studied, and methods for assessing MSG intake may contribute to the conflicting results. longdom.org Some studies have highlighted the difficulty in accurately quantifying MSG intake, particularly in populations consuming commercially processed foods where MSG is widely used. nih.gov

Summary of Selected Epidemiological Findings on MSG and Overweight/Obesity

StudyPopulationStudy DesignKey FindingCitation
INTERMAP StudyChinese adultsCross-sectionalPositive association between MSG intake and increased BMI/overweight prevalence. nih.govnih.govnih.gov
CHNSChinese adultsOpen-cohortAssociation between MSG intake and increased BMI/metabolic syndrome prevalence. nih.gov
Jiangsu Nutrition StudyChinese adultsLongitudinalNo association between MSG intake and significant weight gain over 5 years. cambridge.orgcambridge.org
Thai Population StudyThai adultsNot specifiedHigh doses of MSG associated with metabolic syndrome and obesity. tandfonline.com

Further research with robust methodologies is needed to clarify the relationship between dietary MSG consumption and long-term weight outcomes in diverse populations. nih.govlongdom.orgscispace.com

Research on Alleged this compound Hypersensitivity and Related Conditions

Research into the alleged adverse effects of MSG has primarily investigated a constellation of symptoms known as the "this compound Symptom Complex" and potential associations with respiratory and dermatological conditions nih.govfoodstandards.govt.nz.

Critical Examination of the "this compound Symptom Complex" (formerly "Chinese Restaurant Syndrome")

The "Chinese Restaurant Syndrome," now more appropriately termed the "this compound Symptom Complex" (MSC), emerged in the late 1960s following anecdotal reports of symptoms experienced after consuming Chinese meals uab.edufoodstandards.govt.nz. The most frequently reported symptoms include headache, numbness or tingling, flushing, muscle tightness, and generalized weakness foodstandards.govt.nz.

Despite numerous anecdotal reports, scientific investigations, particularly controlled double-blind crossover trials, have largely failed to demonstrate a consistent and unequivocal causal relationship between MSG consumption and MSC nih.govwikipedia.orgfoodstandards.govt.nzresearchgate.net. Many studies have been limited by methodological flaws, including inadequate blinding and small sample sizes nih.govnih.gov.

A critical review of studies indicates that while large doses of MSG (typically ≥ 3g to 5g) administered without food in a clinical setting may provoke some transient and mild symptoms resembling those of MSC in a small number of individuals who report sensitivity, these reactions are often inconsistent, not reproducible, and are significantly attenuated when MSG is consumed with food nih.govwikipedia.orgfoodstandards.govt.nzresearchgate.net. The placebo response also plays a significant role in many observed reactions, complicating the interpretation of results foodstandards.govt.nz.

A multicenter double-blind placebo-controlled study involving 130 subjects who reported sensitivity to MSG found that while some subjects reported symptoms after MSG ingestion, the frequency of responses was low, inconsistent, and not reproducible nih.govresearchgate.net. Only a small number of individuals reacted consistently across multiple challenges wikipedia.org.

Scientific Evidence Regarding Asthma and Dermatological Reactions (e.g., Urticaria, Angioedema)

Beyond the MSG symptom complex, research has also explored potential links between MSG consumption and more serious reactions, such as the triggering of asthmatic attacks and dermatological conditions like urticaria and angioedema foodstandards.govt.nznih.gov.

Regarding asthma, the evidence for MSG as a significant trigger factor is inconclusive foodstandards.govt.nzresearchgate.net. Earlier studies suggested a possible association, with some reporting MSG-induced asthma attacks in a subset of asthmatic patients researchgate.net. However, more recent and rigorously designed studies, including double-blind placebo-controlled trials, have largely failed to confirm these findings foodstandards.govt.nzresearchgate.netnih.gov. A Cochrane systematic review of randomized controlled trials involving adult asthmatics found no evidence that MSG worsened asthma compared to control ingestion nih.govcochrane.org. The limited available data from these trials showed no statistically significant difference in the number of subjects experiencing a significant fall in forced expiratory volume in the first second (FEV1) after MSG challenge nih.govcochrane.org.

Rigorous studies investigating the link between MSG and chronic urticaria have found that MSG is an unusual exacerbant, affecting a very small percentage of patients researchgate.netnih.gov. For instance, one study involving patients with chronic idiopathic urticaria found that while a few individuals reacted to MSG in single-blind challenges, these reactions were not reproduced in subsequent double-blind placebo-controlled challenges researchgate.netnih.gov. The evidence to support MSG as a cause of urticaria or angioedema is considered insufficient due to the lack of reproducibility in well-controlled studies nih.govdovepress.com.

While some sources mention the possibility of MSG inducing acute rhinitis symptoms, further studies with appropriate designs are needed to differentiate potential MSG-related reactions from incidentally occurring chronic rhinitis nih.govdovepress.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound23672381
Glutamic acid3306
Sodium glutamate23672381

Data Tables

Based on the search results, quantitative data suitable for detailed interactive tables is limited and often focuses on the number of responders in challenge studies, which have varied methodologies and results. However, a summary of findings from challenge studies related to MSC and asthma can be presented in a simplified table format.

ConditionStudy TypeKey FindingsCitations
This compound Symptom ComplexControlled Double-Blind Placebo-Controlled TrialsLarge doses (>3g) without food may elicit transient symptoms in some self-identified sensitive individuals; reactions are inconsistent and not reproducible; attenuated with food. nih.govwikipedia.orgfoodstandards.govt.nzresearchgate.netnih.gov
AsthmaRandomized Controlled TrialsNo significant evidence that MSG worsens asthma; studies in adult asthmatics found no statistically significant difference compared to placebo. foodstandards.govt.nzresearchgate.netnih.govcochrane.org
Urticaria and AngioedemaClinical Studies, ReviewsOverall evidence is low and insufficient; reported cases often lack rigorous methodology; well-controlled studies suggest MSG is an unusual exacerbant (<3%). nih.govnih.govresearchgate.netdovepress.comnih.gov

Controversies, Methodological Challenges, and Future Directions in Monosodium Glutamate Research

Critical Analysis of Methodological Flaws in Existing Monosodium Glutamate (B1630785) Research

Design Deficiencies in Clinical and Observational Studies

Clinical and observational studies in humans have also faced methodological challenges. These include a lack of adequate control groups, small sample sizes, and issues with blinding, particularly in studies investigating subjective symptoms like those associated with the "MSG symptom complex." healthline.commedicalnewstoday.com The subjective nature of reported symptoms and the lack of objective clinical signs in many cases further complicate the interpretation of findings from such studies. foodstandards.govt.nz Observational studies, while useful for exploring associations, are susceptible to biases and confounding factors that can influence the results. nih.govcitiprogram.orgresearchgate.netyoutube.com Design deficiencies in observational studies can lead to distorted analyses and make it difficult to establish causal relationships. researchgate.netnih.gov

Discrepancies Between Preclinical and Clinical Research Findings

A notable issue in MSG research is the discrepancy between findings from preclinical (animal) studies and clinical (human) studies. Preclinical studies have associated MSG administration with a range of potential adverse effects, including cardiotoxicity, hepatotoxicity, neurotoxicity, metabolic disorders, and behavioral changes, often at high doses or through non-oral routes. nih.govresearchgate.netlesscancer.orgresearchgate.netresearchgate.net However, clinical trials and reviews of human data have largely failed to consistently support these findings at typical dietary exposure levels. healthline.comnih.govresearchgate.netresearchgate.neteufic.org For example, while some animal studies suggest a link between MSG and weight gain or metabolic issues, human studies have shown equivocal or contradictory results. healthline.comresearchgate.neteufic.org This divergence highlights the limitations of extrapolating findings directly from animal models to humans and underscores the need for well-designed human studies. nih.govvpbim.com.ua

Identification of Knowledge Gaps and Unanswered Academic Questions

Despite decades of research, several knowledge gaps and unanswered academic questions regarding MSG remain. A comprehensive understanding of the long-term effects of chronic dietary MSG exposure at typical levels is still evolving. The precise mechanisms by which MSG interacts with the human body, particularly beyond taste perception and basic metabolism, require further elucidation. The potential influence of individual variability, genetic factors, and dietary context on responses to MSG are also areas that warrant more in-depth investigation. Furthermore, the potential impact of MSG on specific populations, such as individuals with pre-existing health conditions, needs further study with rigorous methodologies. nih.govnih.gov The association between umami taste phenotypes and variations in umami taste receptor genes is also an area requiring further research. mdpi.com

Proposed Directions for Future Academic Research on Monosodium Glutamate

To address the existing controversies and knowledge gaps, future academic research on MSG should prioritize the following directions:

Conducting well-designed, large-scale, double-blind, placebo-controlled clinical trials: These studies are crucial for providing high-quality evidence on the effects of MSG at relevant dietary doses in diverse human populations. nih.govnih.gov Rigorous blinding and appropriate control groups are essential to minimize bias. healthline.com

Focusing on typical dietary exposure levels and patterns: Research should move away from using unrealistically high doses or non-oral administration routes and instead focus on the levels and contexts in which MSG is typically consumed as part of a mixed diet. healthline.comnih.govresearchgate.net

Investigating long-term effects: Studies with longer durations are needed to assess the potential cumulative effects of chronic MSG consumption. nih.govresearchgate.net

Exploring the mechanisms of action in humans: Further research is required to understand how dietary MSG is metabolized and how it interacts with physiological systems in humans beyond taste receptors.

Considering individual variability: Future studies should account for potential differences in response to MSG based on genetic factors, metabolic profiles, and other individual characteristics.

Utilizing advanced methodologies: Employing advanced techniques in areas such as metabolomics, gut microbiome analysis, and neuroimaging could provide deeper insights into the effects of MSG. nih.gov For example, research into the relationship between MSG intake and gut microbiota composition and function is an emerging area. nih.gov

Addressing specific populations: Targeted research on the effects of MSG in vulnerable or specific populations is needed. nih.gov

Exploring the potential benefits of MSG: While the focus has often been on potential negative effects, further research could explore potential benefits, such as its role in sodium reduction and enhancing the palatability of nutritious foods, particularly in specific populations like the elderly. ipinnovative.comualberta.ca

By implementing more rigorous methodologies and focusing on relevant research questions, the scientific community can work towards a clearer and more comprehensive understanding of the effects of this compound on human health.

Exploration of Protective Interventions and Ameliorating Compounds (e.g., Antioxidants)

Research has explored the potential of various compounds, particularly antioxidants, to mitigate effects observed in some studies involving high-dose MSG administration in animal models. These studies often link MSG exposure to oxidative stress. globalhealthsciencegroup.commeritresearchjournals.orgconsensus.appnih.govscirp.org

Several antioxidants and plant extracts have been investigated for their protective effects against MSG-induced alterations in animal models. These include:

Selenium nanoparticles consensus.app

Ellagic acid consensus.app

Morus alba extract consensus.app

Hibiscus sabdariffa (Roselle) extract consensus.app

Lepidium meyenii (Maca) consensus.app

Fenugreek consensus.app

Spirulina consensus.app

Tribulus consensus.app

Black garlic extract consensus.app

Alogliptin consensus.app

Quercetin meritresearchjournals.org

Vitamins C and E scirp.org

Lycopene frontiersin.org

Camellia Sinensis globalhealthsciencegroup.com

These interventions have shown promise in animal studies by restoring antioxidant enzyme levels, reducing lipid peroxidation, improving redox state, normalizing hormone levels, and reducing tissue damage. consensus.app

However, a key challenge in this area is the bioavailability of these protective compounds when administered orally, as demonstrated by studies on compounds like anthocyanins. frontiersin.org Future research should focus on:

Identifying the most effective and bioavailable protective compounds.

Investigating the mechanisms by which these compounds exert their effects.

Developing advanced delivery systems to improve the bioavailability of potential ameliorating agents. frontiersin.org

Conducting well-designed clinical trials to assess the efficacy and safety of these interventions in humans. frontiersin.org

Here is a summary of some protective agents and their observed effects in animal studies:

Antioxidant/ExtractObserved Protective Effects (Animal Studies)
Selenium nanoparticlesRestores antioxidant enzymes, reduces lipid peroxidation, improves testosterone, prevents testicular injury. consensus.app
Ellagic acidElevates antioxidants, reduces DNA damage, improves testicular structure and hormones. consensus.app
Morus alba extractImproves spermatogenesis, restores testicular histology. consensus.app
Roselle extractReduces oxidative stress, prevents testicular apoptosis, restores hormone levels. consensus.app
QuercetinExplored for antioxidant potential against oxidative stress. meritresearchjournals.org
Vitamins C and EAmeliorate MSG-induced oxidative stress on hepatic and renal functions. scirp.org
LycopeneHepatoprotective effects against MSG-induced hepatic toxicity. frontiersin.org
Camellia SinensisPotential protective effect in mitigating MSG-induced neurotoxicity. globalhealthsciencegroup.com

Deeper Investigation of Underlying Molecular and Metabolic Mechanisms

While some studies suggest potential links between high MSG exposure and various biological effects in animals, the underlying molecular and metabolic mechanisms are not fully elucidated. researchgate.netdergipark.org.trtandfonline.com Research indicates that excessive MSG consumption in animal models may contribute to neurotransmitter imbalances, increased oxidative stress, neuroinflammation, and neuronal degeneration. globalhealthsciencegroup.com MSG exposure has also been linked to alterations in the expression of genes involved in lipid metabolism and potential disruption of cell homeostasis via pathways like mTOR. pdn.ac.lkdergipark.org.tr

Future research needs to delve deeper into these mechanisms using advanced molecular and metabolic techniques. This includes:

Investigating the interaction of glutamate from MSG with specific receptors and transporters in different tissues.

Mapping the downstream signaling pathways affected by MSG exposure.

Understanding how MSG influences oxidative stress pathways and the endogenous antioxidant system. meritresearchjournals.orgnih.gov

Identifying specific biomarkers of MSG exposure and its potential biological effects.

Studies are needed to understand the possible hepatotoxic, neurotoxic, and genotoxic effects of MSG at the molecular level. dergipark.org.tr

Advanced Clinical and Epidemiological Study Designs

Current clinical and epidemiological studies on MSG and health outcomes have faced methodological limitations, leading to controversial and sometimes inconclusive results. nih.govnih.govscispace.com Challenges include:

Difficulty in accurately assessing individual dietary MSG intake, accounting for both added and naturally occurring glutamate. nih.gov

Variability in study designs, dosages, and administration methods. nih.gov

Potential for bias, particularly in studies relying on self-reported symptoms. nih.gov

Limited number of large-scale, long-term studies. scispace.com

Future research requires more rigorous and advanced clinical and epidemiological study designs. This includes:

Implementing standardized and validated methods for assessing dietary glutamate intake.

Conducting large-scale, multicenter, double-blind, placebo-controlled studies with diverse populations. nih.gov

Utilizing prospective cohort study designs to investigate the long-term effects of typical dietary MSG exposure.

Employing advanced statistical methods to control for confounding factors and assess potential dose-response relationships.

Focusing on specific endpoints based on insights from mechanistic studies.

Broader Research Implications and Applications of Monosodium Glutamate

Role of Monosodium Glutamate (B1630785) in Food Science and Nutritional Strategies

MSG's interaction with taste receptors, particularly those responsible for the umami taste, forms the basis of its role in food science and its potential contribution to nutritional strategies. researchgate.netipinnovative.com

Enhancing Food Palatability and Acceptance in Specific Populations

Research indicates that MSG can enhance the palatability of food, which can be particularly beneficial for specific populations. Sensory studies have shown that MSG significantly improves food satisfaction, especially in products with reduced sodium or fat content. researchgate.netipinnovative.com Consumers often prefer MSG-enriched foods due to enhanced flavor perception and texture. researchgate.netipinnovative.com For instance, studies involving institutionalized elderly persons and hospitalized diabetic patients have shown that adding MSG to specific foods in a meal increased the intake of those foods. uni-mainz.denih.gov This suggests that MSG can be used by nutrition experts to influence food selection towards a healthy diet composition, particularly in individuals with low food intake or disturbances of taste and smell. uni-mainz.denih.gov The ability of MSG to enhance flavor and increase perceived saltiness has been validated in numerous studies. mdpi.com

Potential for Sodium Reduction in Food Formulations

Here is a table summarizing some findings on sodium reduction using MSG:

Study TypeFood ProductMSG ConcentrationSodium ReductionImpact on PalatabilitySource
Sensory StudySpicy Soups0.7%32.5%Maintained Acceptability foodandnutritionresearch.net
Consumer TestKorean FoodsNot specified~23%Maintained Satisfaction mdpi.com
Review of StudiesVarious FoodsVarious25-40% (possible)Maintained Pleasantness, Saltiness, Familiarity, Taste Intensity discovermsg.com
Modeling StudyCertain Food CategoriesNot specified7-8% (potential)Preserved Palatability nutritioninsight.com

Monosodium Glutamate as a Research Tool in Cell Biology and Neuroscience

Glutamate, the anionic component of MSG, is a crucial molecule in cellular metabolism and neurotransmission, making MSG a valuable tool in cell biology and neuroscience research. lohmann-minerals.comnih.gov

Studies on Cellular Metabolic Pathways (e.g., Glutamine-Glutamate Cycle)

MSG plays a key role in the study of cellular metabolic pathways, particularly the glutamine-glutamate cycle. lohmann-minerals.commdpi.com This cycle is central to both normal and cancer cells. lohmann-minerals.com In the brain, the glutamate-glutamine cycle involves the continuous recycling of glutamate between neurons and astrocytes, ensuring that glutamate concentrations in the synaptic cleft are tightly regulated. nih.govekb.eg Research utilizing MSG can help elucidate the mechanisms of this cycle and its implications in various physiological and pathological conditions. Glutamate metabolism also yields glutamine, aspartate, or alanine (B10760859). mdpi.com

Utility in Neurotransmitter Research and Neurological Disease Models

Glutamate is the major excitatory neurotransmitter in the mammalian central nervous system, playing vital roles in development, cognition, learning, and memory. lohmann-minerals.comnih.gov MSG is used in research to study glutamate neurotransmission. pharmaexcipients.com Excessive glutamatergic stimulation can lead to excitotoxicity, a process implicated in neuronal cell death in several neurological disorders, including Alzheimer's disease, Huntington's disease, and Parkinson's disease. nih.govglobalhealthsciencegroup.comijpcbs.com MSG has been used to create animal models to study these conditions and evaluate potential therapeutic interventions. globalhealthsciencegroup.comnih.govresearchgate.net For instance, MSG-induced animal models have been developed to study diabetic retinal neuropathy, offering a potential tool for evaluating retinal neurocytopathy and drug efficacy. nih.gov Research using MSG in animal models has explored its effects on neurotransmitter balance, oxidative stress levels, and neuronal degeneration, contributing to the understanding of cognitive impairment and behavioral alterations in neurological disease models. globalhealthsciencegroup.comijpcbs.com

Integration of this compound in Biopharmaceutical and Pharmaceutical Formulations (Academic Relevance)

This compound has emerged as a crucial component in bioproduction processes and pharmaceutical formulations, highlighting its academic and industrial relevance beyond food applications. lohmann-minerals.compharmaexcipients.com

MSG is utilized in growth media for the cultivation of certain microorganisms and mammalian cells, which is essential for the production of biopharmaceuticals. lohmann-minerals.compharmaexcipients.com As an important amino acid for mammalian cell metabolism, MSG supports stable and efficient cell growth conditions and helps stabilize the pH balance of the culture medium. lohmann-minerals.compharmaexcipients.com In recombinant protein expression systems, the addition of MSG to the growth medium has been shown to enhance protein expression by providing nitrogen and carbon sources, supporting optimal conditions for protein synthesis and folding. lohmann-minerals.com

Furthermore, MSG is used as an excipient in pharmaceutical formulations. lohmann-minerals.compharmaexcipients.com It can act as a stabilizer in vaccines and other pharmaceutical products, protecting active pharmaceutical ingredients from degradation and potentially increasing shelf life and efficacy. lohmann-minerals.compharmaexcipients.com MSG may also improve the solubility and bioavailability of active ingredients, facilitating better drug delivery and absorption. lohmann-minerals.com In oral medications, MSG can be used to improve taste and mask unpleasant flavors, which is relevant for patient acceptance and compliance, particularly in pediatric or geriatric formulations. lohmann-minerals.com

The use of MSG in these applications underscores its versatility and importance as a research subject in the development and optimization of biopharmaceutical and pharmaceutical products.

Applications in Cell Culture Growth Media and Protein Expression Systems

This compound is recognized as a crucial component in bioproduction processes, particularly in the cultivation of certain microorganisms and mammalian cells used for producing biopharmaceuticals and recombinant proteins. lohmann-minerals.comlohmann-minerals.com As an important amino acid for mammalian cell metabolism, MSG serves as an essential nutrient in cell culture, supporting stable and efficient growth conditions. lohmann-minerals.comlohmann-minerals.com It also contributes to maintaining the vital pH balance of the culture medium, which is critical for cell health. lohmann-minerals.comlohmann-minerals.com

In the context of recombinant protein expression systems, where organisms are genetically engineered to produce specific proteins, the inclusion of MSG in the growth medium has been shown to enhance protein expression. lohmann-minerals.comlohmann-minerals.comindiatoday.inindiatimes.combirac.nic.iniisc.ac.in this compound provides readily available nitrogen and carbon sources, supporting optimal conditions for protein synthesis and folding, which can potentially lead to improved yield and quality of the target recombinant protein. lohmann-minerals.comlohmann-minerals.com

Recent research has explored novel applications of MSG in protein production. For instance, studies have demonstrated the use of MSG as an alternative inducer in the yeast Pichia pastoris (now known as Komagataella phaffii) expression system. indiatoday.inindiatimes.combirac.nic.iniisc.ac.in Traditionally, methanol (B129727) is used to activate the alcohol oxidase (AOX) promoter in this yeast for protein production, but methanol is hazardous and flammable. indiatoday.inindiatimes.comiisc.ac.in Researchers have found that MSG can activate a different promoter in the yeast genome, the phosphoenolpyruvate (B93156) carboxykinase (PEPCK) promoter, leading to protein production levels comparable to, or in some cases, even exceeding those achieved with methanol induction, particularly when supplemented with ethanol. indiatoday.inindiatimes.comiisc.ac.in This presents a safer and potentially more sustainable method for mass-producing valuable proteins, including therapeutic molecules, vaccine antigens, and nutraceuticals. indiatoday.inindiatimes.comiisc.ac.in

MSG is a standard component in various cell culture media formulations, including classical and serum-free media. himedialabs.commpbio.com Its function in these media extends to being a precursor for the synthesis of L-Glutamine, an essential amino acid in cell culture systems involved in protein synthesis, nucleic acid synthesis, and energy generation. himedialabs.com Furthermore, MSG itself acts as a major building block for protein synthesis and plays a role in the biosynthesis of purine (B94841) and pyrimidine (B1678525) bases, crucial components of DNA and RNA. himedialabs.com this compound is considered suitable for various cell culture applications, including insect cell culture. sigmaaldrich.com

Role as a Stabilizer and Enhancer in Drug Delivery Research

This compound also finds application in pharmaceutical research, particularly concerning the stability and delivery of therapeutic agents. It is utilized as a stabilizer in vaccines and various other pharmaceutical formulations. lohmann-minerals.comlohmann-minerals.compharmaexcipients.com In this capacity, MSG helps protect active pharmaceutical ingredients (APIs) from degradation, thereby increasing the shelf life and maintaining the efficacy of the drug products. lohmann-minerals.comlohmann-minerals.com

In oral pharmaceutical formulations, while also used for taste improvement to enhance patient compliance, MSG functions as a buffer and can help mask unpleasant flavors, such as the metallic taste associated with some iron-containing liquids. formulationbio.com Its use in subcutaneous live vaccine injections has also been documented. formulationbio.com These applications highlight MSG's multifaceted role in ensuring the integrity and effectiveness of pharmaceutical products during storage and facilitating their delivery and uptake in biological systems.

Q & A

Q. What strategies mitigate confounding variables in epidemiological studies of MSG intake?

  • Methodological Answer : Multivariable regression models must adjust for dietary glutamate from natural sources (e.g., tomatoes, cheese). Rhodes et al. (1991) used 24-hour dietary recalls and urinary glutamate biomarkers to isolate added MSG intake, reducing false positives from confounding .

Understudied Areas & Future Directions

Q. What novel biosensor technologies could improve real-time MSG monitoring in biological systems?

  • Methodological Answer : Potentiometric biosensors using immobilized glutamate oxidase (GluOx) on Prussian blue-modified electrodes show promise. Yılmaz & Karakus (2011) achieved a detection limit of 0.05 μM in serum, though protein fouling in complex fluids remains a hurdle .

Q. How can computational toxicology refine MSG risk assessment frameworks?

  • Methodological Answer : Physiologically based pharmacokinetic (PBPK) models for glutamic acid metabolism, parameterized with human ADME data, can predict tissue-specific MSG accumulation. Integration with organ-on-a-chip systems may resolve current extrapolation uncertainties from rodent data .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.